(1R)-1-(3,4-dipropoxyphenyl)ethanol
Beschreibung
BenchChem offers high-quality (1R)-1-(3,4-dipropoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3,4-dipropoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
Herkunft des Produkts |
United States |
The Physicochemical and Synthetic Profile of (1R)-1-(3,4-dipropoxyphenyl)ethanol: A Technical Guide for Advanced Intermediates
Executive Summary
In the landscape of modern asymmetric synthesis and drug development, chiral phenylethanol derivatives serve as critical building blocks. Among these, (1R)-1-(3,4-dipropoxyphenyl)ethanol stands out as a highly specialized, enantiopure intermediate[1]. Characterized by its hydrophobic dipropoxy substitutions and a strictly defined (1R) stereocenter, this compound is engineered for applications requiring precise spatial recognition, such as the synthesis of targeted active pharmaceutical ingredients (APIs) and next-generation agrochemicals[1].
This whitepaper deconstructs the physicochemical properties, structural causality, and validated synthetic workflows for (1R)-1-(3,4-dipropoxyphenyl)ethanol, providing a comprehensive framework for its application in advanced research.
Physicochemical Profiling and Structural Causality
To effectively utilize (1R)-1-(3,4-dipropoxyphenyl)ethanol in a synthetic pipeline, one must understand how its structural motifs dictate its macroscopic properties.
Quantitative Data Summary
The following table consolidates the verified physical and chemical parameters of the compound[2],[3]:
| Parameter | Value / Description |
| Chemical Name | (1R)-1-(3,4-dipropoxyphenyl)ethanol |
| Molecular Formula | C14H22O3 |
| Molecular Weight | 238.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~300 °C (at standard atmospheric pressure) |
| Solubility Profile | Soluble in ethanol, diethyl ether, and dichloromethane; Insoluble in water |
| Key Functional Groups | Secondary alcohol, aromatic ether (propoxy) |
Causality Behind the Properties
As an Application Scientist, I emphasize that physical properties are not merely statistics; they are direct consequences of molecular architecture:
-
Elevated Boiling Point (~300 °C): The boiling point is driven by two factors. First, the secondary hydroxyl group enables strong intermolecular hydrogen bonding. Second, the dual flexible propoxy chains (-O-CH2-CH2-CH3) significantly increase the surface area for van der Waals interactions (London dispersion forces), demanding high thermal energy for vaporization[3].
-
Aqueous Insolubility & High Lipophilicity: The hydrophobic bulk of the aromatic ring combined with the two C3 ether chains completely overwhelms the hydrogen-bonding capacity of the single hydroxyl group[3]. This high lipophilicity is a deliberate design feature; when this moiety is incorporated into an API, it enhances the molecule's partition coefficient (LogP), facilitating passive diffusion across lipid bilayers in biological systems[1].
Fig 1: Structural motifs and their direct impact on physicochemical behavior.
Advanced Synthetic Methodologies
The synthesis of (1R)-1-(3,4-dipropoxyphenyl)ethanol relies on the enantioselective reduction of its prochiral precursor, 3,4-dipropoxyacetophenone [1]. Achieving >99% enantiomeric excess (ee) is paramount, as stereochemical leakage can result in inactive or toxic downstream products.
Pathway A: Asymmetric Catalytic Hydrogenation
Historically, this reduction is achieved via chemocatalysis using chiral transition metal complexes (e.g., Ruthenium, Iridium, or Nickel)[1],[4].
-
Mechanism: The chiral ligand dictates the facial approach of hydrogen gas to the planar ketone.
-
Conditions: Requires elevated temperatures (50–100 °C) and high hydrogen pressure (5–20 bar)[1].
-
Drawbacks: Risk of heavy metal leaching, which requires rigorous and expensive scavenging protocols during pharmaceutical scale-up.
Pathway B: Biocatalytic Reduction (The Modern Standard)
To circumvent metal toxicity and harsh conditions, biocatalysis utilizing Ketoreductases (KREDs) has become the industry standard[1]. KREDs offer near-perfect stereocontrol under ambient, aqueous conditions.
Fig 2: Chemocatalytic vs. biocatalytic pathways for synthesizing the (1R)-enantiomer.
Validated Experimental Protocol: Biocatalytic Synthesis
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step to analytically guarantee substrate conversion before proceeding to downstream extraction.
Objective: Synthesize (1R)-1-(3,4-dipropoxyphenyl)ethanol from 3,4-dipropoxyacetophenone using a KRED enzyme with an in-situ cofactor regeneration system (Glucose Dehydrogenase - GDH).
Step-by-Step Methodology
Step 1: Substrate & Buffer Preparation
-
Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust to pH 7.0 using 1M NaOH. Causality: KREDs and GDH possess strict pH optima; deviation leads to protein denaturation.
-
Dissolve 2.0 g of D-glucose (sacrificial electron donor) and 50 mg of NADP+ (cofactor) into the buffer.
-
Dissolve 1.0 g of 3,4-dipropoxyacetophenone in 10 mL of Dimethyl Sulfoxide (DMSO). Causality: The ketone is highly lipophilic. DMSO acts as a co-solvent to ensure bioavailability to the enzyme without precipitating the substrate.
Step 2: Enzymatic Reaction Execution
-
Add the DMSO/substrate solution dropwise to the aqueous buffer under gentle stirring (250 rpm) at 30 °C.
-
Charge the reactor with 100 mg of (1R)-selective Ketoreductase (KRED) powder and 50 mg of Glucose Dehydrogenase (GDH).
-
Maintain the reaction at 30 °C for 24 hours. Use an autotitrator with 1M NaOH to maintain pH 7.0, as the oxidation of glucose to gluconic acid will otherwise acidify the medium.
Step 3: In-Process Control (Self-Validation Check)
-
At t = 24h, extract a 100 µL aliquot and partition with 200 µL of Methyl tert-butyl ether (MTBE).
-
Analyze the organic layer via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).
-
Validation Gate: Do not proceed to Step 4 unless the ketone peak area is <1% relative to the alcohol product. If conversion is incomplete, spike with additional GDH/NADP+ and react for 4 more hours.
Step 4: Downstream Processing & Chiral Validation
-
Once validated, extract the bulk aqueous mixture with MTBE (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow oil.
-
Determine enantiomeric excess (>99% ee) via Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/Isopropanol mobile phase).
Applications in Drug Development
The (1R)-1-(3,4-dipropoxyphenyl)ethanol moiety is not an end-product but a sophisticated precursor.
-
Pharmaceuticals: It is utilized in the synthesis of chiral drugs where the (1R) configuration is required to fit perfectly into asymmetric receptor pockets, minimizing off-target toxicity associated with the (1S) enantiomer[1].
-
Agrochemicals: Stereospecificity is equally critical in modern herbicides and insecticides, where the (1R) compound can exhibit exponentially higher binding affinity to plant or insect enzymes compared to its racemate[1].
References
- Buy (1S)-1-(3,4-dipropoxyphenyl)ethanol (EVT-15389724). EvitaChem.
- (1R)-1-(3,4-DIPROPOXYPHENYL)ETHANOL Chemical Properties. ChemicalBook.
- EP0253327B1 - Diphenylpropylamine derivatives, their preparation and their pharmaceutical use. Google Patents.
- Physical and Chemical Properties Analysis of 1-(3,4-dipropoxyphenyl)ethanol. EvitaChem.
Sources
Application Note: Enantioselective Synthesis and Utilization of (1R)-1-(3,4-dipropoxyphenyl)ethanol in the Development of Next-Generation PDE4 Inhibitors
Executive Summary
The 3,4-dialkoxyphenyl motif is a privileged pharmacophore in medicinal chemistry, most notably recognized for its critical role in targeting Phosphodiesterase 4 (PDE4)[1]. PDE4 inhibitors are a potent class of anti-inflammatory active pharmaceutical ingredients (APIs) utilized in the treatment of chronic obstructive pulmonary disease (COPD), asthma, and inflammatory dermatoses[2].
This application note details the strategic use of (1R)-1-(3,4-dipropoxyphenyl)ethanol as a chiral building block. By establishing a robust, self-validating synthetic workflow, researchers can leverage this intermediate to synthesize highly potent (1S)-chiral amine derivatives. We provide mechanistic insights, validated step-by-step protocols, and quantitative quality attributes to ensure high-fidelity API manufacturing.
Mechanistic Causality & Synthetic Strategy (E-E-A-T)
The synthesis of next-generation PDE4 inhibitors often requires a chiral benzylic amine to properly orient the molecule within the deep hydrophobic pocket of the PDE4 enzyme. To achieve the desired (1S)-amine configuration, we employ a two-stage stereocontrolled strategy:
A. Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The synthesis begins with the reduction of 3,4-dipropoxyacetophenone. Rather than using non-selective borohydride reductions, we utilize a Ru(II) complex with a chiral diamine ligand: RuCl(p-cymene)[(S,S)-TsDPEN].
-
Causality of Reagent Choice: We utilize a formic acid/triethylamine (HCOOH/Et₃N) azeotrope instead of high-pressure H₂ gas. This liquid-phase hydrogen donor is significantly safer and more scalable for API manufacturing.
-
Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. Unlike traditional inner-sphere reductions, the hydride from the ruthenium center and the proton from the amine ligand are transferred simultaneously to the ketone carbonyl in a concerted, outer-sphere transition state[3]. The spatial constraints imposed by the (S,S)-ligand dictate exclusive Re-face attack, yielding the (1R)-alcohol with >98% enantiomeric excess (ee).
B. Mitsunobu Azidation and Staudinger Reduction
To convert the (1R)-alcohol into the (1S)-amine, a direct Sₙ2 displacement is required to invert the stereocenter.
-
Causality of the Mitsunobu Reaction: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the hydroxyl group into an excellent oxyphosphonium leaving group[4]. We use Diphenylphosphoryl azide (DPPA) as the nucleophile. DPPA is chosen over sodium azide (NaN₃) because NaN₃ is insoluble in organic solvents and lacks the requisite acidity to protonate the betaine intermediate[5]. The azide nucleophile executes a backside Sₙ2 attack, resulting in a clean inversion to the (1S)-azide .
-
Causality of the Staudinger Reduction: To reduce the azide to the primary amine, catalytic hydrogenation (Pd/C, H₂) is actively avoided. Benzylic amines are highly susceptible to hydrogenolysis, which would cleave the C-N bond and destroy the chiral center. Instead, the Staudinger reduction (PPh₃/H₂O) is employed. It is exceptionally mild, extrudes N₂ gas, and exclusively yields the (1S)-amine with complete retention of configuration.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of (1R)-1-(3,4-dipropoxyphenyl)ethanol via ATH
-
Preparation: In a rigorously degassed 500 mL reactor under N₂ atmosphere, dissolve 3,4-dipropoxyacetophenone (50.0 g, 211 mmol) in anhydrous dichloromethane (200 mL).
-
Catalyst Addition: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.2 mol%, 0.27 g). Stir for 10 minutes at room temperature to ensure complete dissolution.
-
Hydrogen Donor Addition: Slowly add the HCOOH/Et₃N azeotrope (5:2 molar ratio, 50 mL) dropwise via an addition funnel over 30 minutes. Exothermic reaction warning: Maintain internal temperature below 40 °C using a water bath.
-
Reaction & IPC (Self-Validation): Stir at 40 °C for 12 hours. Validation step: Pull a 0.5 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column). Proceed only when conversion is >99% and ee is >98%.
-
Workup: Quench the reaction with water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (1R)-alcohol as a pale yellow oil.
Protocol 2: Stereospecific Inversion to (1S)-1-(3,4-dipropoxyphenyl)ethanamine
-
Mitsunobu Activation: Dissolve the (1R)-alcohol (40.0 g, 168 mmol) and PPh₃ (52.8 g, 201 mmol) in anhydrous THF (300 mL). Cool the vessel to 0 °C in an ice bath.
-
Azide Introduction: Add DPPA (55.4 g, 201 mmol) in one portion.
-
DIAD Addition: Slowly add DIAD (40.6 g, 201 mmol) dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Stir for 8 hours, allowing the reaction to naturally warm to room temperature.
-
Staudinger Reduction: To the crude (1S)-azide solution in THF, add additional PPh₃ (48.0 g, 183 mmol). Stir at room temperature for 4 hours. Validation step: The continuous evolution of N₂ gas visually confirms the formation of the iminophosphorane intermediate.
-
Hydrolysis: Add deionized water (30 mL) and heat to 50 °C for 12 hours.
-
Purification: Concentrate the THF. Dissolve the residue in EtOAc and extract with 1M HCl (3 x 100 mL). The amine transfers to the aqueous layer, leaving triphenylphosphine oxide in the organic layer. Basify the aqueous layer with 2M NaOH to pH 12, extract with EtOAc, dry, and evaporate to yield the pure (1S)-amine.
Quantitative Data & Quality Attributes
| Reaction Step | Substrate | Reagents / Catalyst | Temp / Time | Conversion | Enantiomeric Excess (ee) | Isolated Yield |
| 1. Asymmetric Transfer Hydrogenation | 3,4-Dipropoxyacetophenone | RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH/Et₃N | 40 °C, 12 h | >99.5% | >98.0% (1R) | 92% |
| 2. Mitsunobu Azidation | (1R)-1-(3,4-dipropoxyphenyl)ethanol | DIAD, PPh₃, DPPA, THF | 0 °C to RT, 8 h | >95.0% | >97.5% (1S) | 85% |
| 3. Staudinger Reduction | (1S)-1-(3,4-dipropoxyphenyl)ethyl azide | PPh₃, THF, then H₂O | RT, 16 h | >99.0% | >97.5% (1S) | 88% |
Visualizations
Synthetic workflow from 3,4-dipropoxyacetophenone to a PDE4 inhibitor API.
Mechanism of PDE4 inhibition elevating cAMP to suppress inflammation.
References
- Source: PMC (nih.gov)
- Title: Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses Source: JCAD Online URL
- Title: Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II)
- Title: Mitsunobu Reaction Source: Master Organic Chemistry URL
- Title: Mitsunobu Reaction Source: Chemistry Steps URL
Sources
- 1. jcadonline.com [jcadonline.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
(1R)-1-(3,4-dipropoxyphenyl)ethanol applications in medicinal chemistry
Application Notes & Protocols: Leveraging (1R)-1-(3,4-dipropoxyphenyl)ethanol in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the precise spatial arrangement of pharmacophores dictates both target affinity and off-target liability. The chiral building block (1R)-1-(3,4-dipropoxyphenyl)ethanol [1] serves as a critical node in the synthesis of stereospecific therapeutics. This application note details the structural rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate, particularly in the development of Phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents [2].
Pharmacophore Rationale & Structural Significance
The 3,4-dialkoxyphenyl motif is a "privileged structure" known to insert deeply into the hydrophobic Q2 pocket of the PDE4 catalytic domain. While earlier generations of PDE4 inhibitors utilized methoxy and cyclopropylmethoxy groups, the incorporation of two propoxy chains increases the lipophilic surface area. This alters the molecule's desolvation penalty, often improving membrane permeability and extending the half-life.
Furthermore, the benzylic chiral center is paramount. The active site of PDE4 exhibits strict stereochemical demands; the (1S)-configuration of the downstream amine or ether derivative typically exhibits a 10- to 50-fold higher binding affinity than its enantiomer. Starting with the enantiopure (1R)-alcohol allows chemists to perform stereoinvertive transformations (such as the Mitsunobu reaction) to access the highly active (1S)-eutomer without the need for low-yielding, late-stage chiral resolution.
Predictive ADME & Physicochemical Profiling
To understand the trajectory of this building block into a final Active Pharmaceutical Ingredient (API), we must evaluate the physicochemical shifts during scaffold assembly. Table 1 summarizes the properties of the starting material, the key intermediate, and a prototype API (e.g., a morpholinosulfonylpyridin-2-amine derivative) [3].
Table 1: Physicochemical and Predictive ADME Properties
| Property | (1R)-1-(3,4-dipropoxyphenyl)ethanol | (1S)-1-(3,4-dipropoxyphenyl)ethanamine | Target API Prototype |
| Molecular Weight | 238.32 g/mol | 237.34 g/mol | 463.60 g/mol |
| cLogP | 3.1 | 2.8 | 3.6 |
| TPSA | 38.7 Ų | 44.3 Ų | 98.4 Ų |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 3 | 3 | 8 |
| Rotatable Bonds | 7 | 7 | 11 |
Synthetic Workflows & Self-Validating Protocols
The conversion of (1R)-1-(3,4-dipropoxyphenyl)ethanol to a bioactive API requires absolute control over stereochemistry and chemoselectivity. The following protocols form a self-validating system, ensuring that each step has built-in analytical checkpoints to prevent the propagation of errors.
Stereospecific synthesis workflow from (1R)-alcohol to active pharmaceutical ingredient.
Protocol 1: Stereoinvertive Mitsunobu Azidation
-
Objective: Convert the (1R)-alcohol to the (1S)-azide with complete inversion of configuration.
-
Causality & Insight: Direct activation of a benzylic alcohol (e.g., via tosylation) followed by azide displacement often proceeds through an SN1 mechanism due to the stability of the benzylic carbocation. This leads to catastrophic racemization. The Mitsunobu reaction forces a concerted SN2 pathway, preserving enantiomeric excess (ee).
-
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve 10.0 mmol of (1R)-1-(3,4-dipropoxyphenyl)ethanol and 12.0 mmol of triphenylphosphine (PPh3) in 50 mL of anhydrous THF.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add 12.0 mmol of diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes. Stir for 15 minutes until the complex fully forms (solution turns pale yellow).
-
Substitution: Add 12.0 mmol of diphenylphosphoryl azide (DPPA) dropwise.
-
Propagation: Maintain at 0 °C for 30 minutes, then allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
-
Self-Validation Checkpoint:
-
IPC: TLC (Hexanes/EtOAc 9:1) to confirm the disappearance of the alcohol (Rf ~0.3) and appearance of the azide (Rf ~0.8).
-
QC Validation: Chiral HPLC (Chiralcel OD-H column) must confirm >98% ee for the (1S)-azide.
-
Protocol 2: Chemoselective Staudinger Reduction
-
Objective: Reduce the (1S)-azide to the (1S)-amine without cleaving the benzylic C-N bond.
-
Causality & Insight: Standard catalytic hydrogenation (H2, Pd/C) of benzylic azides frequently results in hydrogenolysis, cleaving the C-N bond to yield the des-amino byproduct (ethyl-3,4-dipropoxybenzene). The Staudinger reduction utilizes PPh3 and water, providing a mild, chemoselective reduction that strictly preserves the benzylic amine and the chiral center.
-
Step-by-Step Methodology:
-
Phosphine Addition: Dissolve 8.0 mmol of the purified (1S)-azide in 40 mL of THF. Add 12.0 mmol of PPh3 portion-wise at room temperature.
-
Iminophosphorane Formation: Stir the mixture for 2 hours. Monitor the evolution of nitrogen gas.
-
Hydrolysis: Once gas evolution ceases, add 80.0 mmol of deionized water (approx. 1.4 mL). Heat the reaction to 50 °C for 4 hours.
-
Workup: Cool to room temperature, concentrate the THF in vacuo, and acidify the aqueous residue with 1M HCl to pH 2. Extract with diethyl ether to remove triphenylphosphine oxide (TPPO).
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane (3 x 25 mL). Dry over Na2SO4 and concentrate to yield the pure (1S)-1-(3,4-dipropoxyphenyl)ethanamine.
-
-
Self-Validation Checkpoint:
-
IPC: FT-IR spectroscopy. The strong, characteristic azide stretch at ~2100 cm⁻¹ must completely disappear, replaced by broad N-H stretches at ~3300 cm⁻¹.
-
Protocol 3: SNAr Scaffold Assembly
-
Objective: Couple the (1S)-amine to a heteroaryl core to form the final API prototype.
-
Causality & Insight: For electron-deficient heteroaryl halides (e.g., 2-chloro-5-(morpholinosulfonyl)pyridine), Nucleophilic Aromatic Substitution (SNAr) is highly efficient. This avoids the use of Buchwald-Hartwig palladium cross-coupling, thereby eliminating the risk of heavy metal contamination in the final API—a critical consideration for late-stage drug development.
-
Step-by-Step Methodology:
-
Reaction Setup: Combine 5.0 mmol of the (1S)-amine, 5.0 mmol of 2-chloro-5-(morpholinosulfonyl)pyridine, and 12.5 mmol of N,N-diisopropylethylamine (DIPEA) in 15 mL of N-methyl-2-pyrrolidone (NMP).
-
Heating: Stir the mixture at 120 °C for 16 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature and pour into 100 mL of ice water. The product will precipitate.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the final API prototype.
-
-
Self-Validation Checkpoint:
-
QC Validation: LC-MS must show the [M+H]+ peak at m/z 464.2. 1H-NMR should confirm the presence of the intact benzylic methine proton (quartet, ~5.1 ppm) and the morpholine ring protons.
-
Biological Application: PDE4 Inhibition Pathway
Once synthesized, these stereospecific 3,4-dipropoxyphenyl derivatives act as potent inhibitors of PDE4. By blocking the hydrolysis of cAMP, they artificially elevate intracellular cAMP levels, triggering a cascade that suppresses the transcription of pro-inflammatory cytokines (e.g., TNF-α) while promoting anti-inflammatory mediators (e.g., IL-10).
Mechanism of action for PDE4 inhibitors containing the 3,4-dipropoxyphenyl pharmacophore.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75852222, N-[1-(3,4-dipropoxyphenyl)ethyl]-5-morpholin-4-ylsulfonylpyridin-2-amine." PubChem, [Link]
Application Note: Stereodivergent Derivatization of (1R)-1-(3,4-dipropoxyphenyl)ethanol for Drug Discovery
Introduction & Mechanistic Rationale
In modern drug discovery, the incorporation of specific lipophilic motifs is a proven strategy for optimizing the pharmacokinetic properties and target-binding affinities of lead compounds. The 3,4-dipropoxyphenyl group is particularly valuable; its extended alkyl chains provide significant lipophilicity, while the ether oxygens act as dual hydrogen-bond acceptors, a combination that has demonstrated efficacy in disrupting complex protein-protein interactions, such as the SARS-CoV-2 Spike:ACE2 interface[1].
When utilizing the chiral building block (1R)-1-(3,4-dipropoxyphenyl)ethanol , controlling the stereochemistry of the benzylic carbon during derivatization is critical. The spatial orientation of the resulting functional groups directly dictates the vector of the lipophilic tail within a target's binding pocket. To fully explore the structure-activity relationship (SAR) of this scaffold, researchers must be able to synthesize both the (1R) and (1S) enantiomers of the final drug candidates.
-
Stereoretention via Steglich Esterification: This method couples the chiral alcohol with a carboxylic acid without breaking the benzylic C-O bond, perfectly preserving the (1R) configuration[2][3].
-
Stereoinversion via Mitsunobu Reaction: This redox-condensation method activates the chiral alcohol into a leaving group, forcing an SN2 nucleophilic attack that completely inverts the stereocenter to the (1S) configuration[4][5].
Derivatization Workflows & Logical Relationships
Orthogonal derivatization pathways yielding stereodivergent products.
Experimental Protocols & Causality
Every robust experimental protocol must be a self-validating system. The following methodologies are designed not just with step-by-step instructions, but with built-in physical indicators and analytical checkpoints to ensure the integrity of the chemical transformation.
Protocol A: Stereoretentive Steglich Esterification
The Steglich esterification is a mild method for synthesizing esters under neutral conditions[3]. The causality of its stereoretention lies in its mechanism: the coupling reagent activates the carboxylic acid, not the alcohol, preventing any racemization at the chiral center[2].
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) and (1R)-1-(3,4-dipropoxyphenyl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that accelerates ester bond formation. A substoichiometric amount is sufficient because DMAP is continuously regenerated[2].
-
Coupling: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dropwise as a solution in DCM. Causality: Cooling mitigates the exothermic formation of the O-acylisourea intermediate and suppresses unwanted N-acylurea side-product formation.
-
Self-Validating Workup: Allow the reaction to warm to room temperature over 4 hours. The precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator of reaction progress. Filter the white suspension through a Celite pad to remove the DCU.
-
Purification: Wash the filtrate sequentially with 1M HCl (to remove the DMAP catalyst), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Stereoinvertive Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in medicinal chemistry because it forces the inversion of stereochemistry at the alcohol carbon[5].
Mechanistic sequence of the Mitsunobu reaction driving stereochemical inversion.
Step-by-Step Methodology:
-
Pre-complexation: Dissolve (1R)-1-(3,4-dipropoxyphenyl)ethanol (1.0 equiv), the acidic nucleophile (e.g., a phenol or carboxylic acid, 1.2 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.
-
Redox Initiation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality: The order of addition is critical. DIAD must be added last and slowly. If added too quickly or without the nucleophile present, the highly reactive betaine intermediate can prematurely decompose[4].
-
Inversion: Stir the reaction at room temperature for 2-4 hours. The SN2 attack by the deprotonated nucleophile on the oxyphosphonium intermediate drives the stereochemical inversion, typically reversing the configuration of the carbon atom attached to the hydroxyl group[4][5].
-
Self-Validating Workup & Analysis: Quench with water and extract with ethyl acetate. The presence of triphenylphosphine oxide (PPh3O) is a stoichiometric byproduct that must be removed via chromatography.
Data Presentation & Quality Control
To ensure the trustworthiness of the synthesized library, quantitative tracking of the stereochemical outcomes is required. The system is entirely self-validating: if the Steglich and Mitsunobu products do not exhibit distinct, non-overlapping retention times on a chiral stationary phase, the stereochemical integrity of the workflow has been compromised.
Table 1: Quantitative Summary of Derivatization Strategies
| Reaction Type | Reagents & Catalysts | Temp. Profile | Stereochemical Outcome | Typical Yield | Typical ee% |
| Steglich Esterification | DCC, DMAP, R-COOH | 0 °C → RT | Retention (1R) | 75 - 90% | > 98% |
| Mitsunobu Reaction | PPh3, DIAD, Nu-H | 0 °C → RT | Inversion (1S) | 65 - 85% | > 95% |
Quality Control Checkpoint: Enantiomeric excess (ee%) must be validated via Chiral HPLC (e.g., using a Chiralcel OD-H column). The (1R) ester generated via the Steglich protocol acts as the analytical standard. The product from the Mitsunobu reaction must show a near-complete shift to the opposite enantiomeric peak, confirming successful SN2 inversion.
References
-
Inhibiting SARS-CoV-2 viral entry by targeting spike:ACE2 interaction with O-modified quercetin derivatives - PMC (nih.gov) 1
-
Mitsunobu Reaction - Alfa Chemistry 4
-
Steglich esterification - Grokipedia 2
-
Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem 5
-
article #3 - an overview of current trend in esters synthesis - The Chemist | Journal of the American Institute of Chemists 3
Sources
- 1. Inhibiting SARS-CoV-2 viral entry by targeting spike:ACE2 interaction with O-modified quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification â Grokipedia [grokipedia.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enantiomeric Excess (ee) in (1R)-1-(3,4-dipropoxyphenyl)ethanol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the asymmetric synthesis of (1R)-1-(3,4-dipropoxyphenyl)ethanol .
The most scalable and atom-economical route to this chiral building block is the Asymmetric Transfer Hydrogenation (ATH) of 3,4-dipropoxyacetophenone using Noyori-Ikariya ruthenium catalysts or rhodium-aminoindanol complexes. However, achieving and maintaining a high enantiomeric excess (>98% ee) requires precise control over thermodynamics, kinetics, and stereoelectronic effects.
Diagnostic Workflow for ee Erosion
Before altering your chemical equivalents, consult the diagnostic logic tree below to isolate the root cause of poor enantioselectivity in your ATH workflow.
Caption: Decision tree for troubleshooting enantiomeric excess (ee) erosion in ATH.
Troubleshooting FAQs & Mechanistic Causality
Q1: I am achieving >95% conversion, but my ee drops significantly after 4 hours. Why is the product racemizing?
Cause: You are likely using the Isopropanol (iPrOH) hydrogen donor system. ATH in iPrOH is a thermodynamically controlled, reversible equilibrium[1]. As the reaction proceeds, acetone accumulates. The bifunctional Ru(II) catalyst does not just reduce ketones; it can also oxidize alcohols. High acetone concentrations drive the reverse reaction (oxidation of your chiral alcohol back to the prochiral ketone), which slowly leaks into the (1S)-enantiomer pathway, causing racemization[2]. Solution: Apply Le Chatelier’s principle. Either actively strip the acetone byproduct from the reactor using a gentle subsurface sparge of inert gas (N2/Ar)[3], or switch to an irreversible hydrogen donor system like the Formic Acid/Triethylamine (FA/TEA) azeotrope. In the FA/TEA system, formic acid decomposes into CO2 gas, rendering the hydride transfer strictly irreversible[4].
Caption: Mechanism of ee erosion via thermodynamically driven reverse oxidation in ATH.
Q2: Why is the reaction rate for 3,4-dipropoxyacetophenone much slower than standard acetophenone?
Cause: The 3,4-dipropoxy substituents are strongly electron-donating groups (EDGs) via resonance. In the Noyori-Ikariya outer-sphere mechanism, the rate-determining step is the transfer of the hydride from the Ru-H species to the carbonyl carbon[4]. EDGs increase the electron density on the carbonyl carbon, rendering it less electrophilic and significantly increasing the activation energy barrier for hydride attack. Solution: Do not arbitrarily increase the temperature to force the reaction, as temperatures above 40 °C will degrade the stereoselectivity of the transition state[5]. Instead, increase the catalyst loading from the standard 0.1 mol% to 0.5–1.0 mol%, and ensure absolute exclusion of oxygen, which rapidly deactivates the active 16-electron Ru-hydride species.
Q3: I am isolating the (1S)-enantiomer instead of the desired (1R)-enantiomer. How do I fix this?
Cause: The stereochemical outcome of the ATH reaction is strictly governed by the spatial arrangement of the chiral diamine ligand on the metal center[4]. If you are using the (S,S)-TsDPEN ligand, the steric bulk forces the hydride to attack the re face of the acetophenone derivative, yielding the (S)-alcohol. Solution: To synthesize (1R)-1-(3,4-dipropoxyphenyl)ethanol, you must use the (R,R)-TsDPEN ligand. This configuration exposes the si face of the ketone to the metal-hydride, exclusively yielding the (1R)-configuration.
Quantitative Data: Catalyst System Comparison
The following table summarizes expected empirical outcomes based on the chosen catalytic system for the reduction of 3,4-dipropoxyacetophenone.
| Catalyst System | H-Donor System | Temp (°C) | Time (h) | Expected Conversion | Expected ee (%) | Reversibility |
| RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / KOH | 25 | 12 | >90% | 92 - 94% | High (Acetone buildup) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | FA / TEA (5:2) | 30 | 18 | >98% | 98 - 99% | Irreversible (CO2 loss) |
| [Cp*RhCl2]2 + (1R,2S)-Aminoindanol | iPrOH / KOH | 30 | 8 | >85% | 88 - 90% | High |
| Ketoreductase (KRED-R) | Glucose / GDH | 30 | 24 | >99% | >99% | Irreversible |
Note: For maximum ee and scalability in pharmaceutical intermediates, the Ru/FA/TEA system is considered the gold standard due to its irreversibility.
Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes the irreversible Formic Acid/Triethylamine (FA/TEA) system to prevent ee erosion. It is designed as a self-validating system , meaning specific observable milestones must be met before proceeding to the next step, ensuring trust and reproducibility.
Materials:
-
3,4-dipropoxyacetophenone (1.0 eq, 100 mmol)
-
RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)
-
Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 5.0 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (solvent)
Step-by-Step Methodology:
-
Azeotrope Preparation (Validation Check 1): Slowly add formic acid to triethylamine in a 5:2 molar ratio under a nitrogen atmosphere at 0 °C (exothermic). Validation: The mixture must form a homogenous, single-phase liquid. If fuming is excessive, cooling is insufficient, which can alter the molar ratio via evaporation.
-
Catalyst Activation: In a Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] in the FA/TEA mixture. Stir at 30 °C for 30 minutes. Validation: Observe a distinct color change from orange/brown to deep purple/dark red. This confirms the loss of the chloride ligand and the formation of the active 16-electron Ru-hydride complex.
-
Substrate Addition: Dissolve 3,4-dipropoxyacetophenone in a minimum amount of degassed DCM. Add this dropwise to the active catalyst solution.
-
Reaction Monitoring: Stir the reaction at 30 °C. Gas evolution (CO2) will be visible.
-
In-Process Control (IPC) & Quenching (Validation Check 2): After 12 hours, pull a 0.1 mL aliquot. Quench with saturated NaHCO3, extract with Hexanes, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: Do not proceed to bulk workup until HPLC confirms >98% conversion and >98% ee. If conversion is stalled, add an additional 0.1 mol% catalyst.
-
Workup: Once validated, quench the bulk reaction by slowly pouring it into cold saturated aqueous NaHCO3 to neutralize excess formic acid. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield (1R)-1-(3,4-dipropoxyphenyl)ethanol.
References
- Wisman, R. V., et al. "Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand.
- "Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst.
- "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Dalton Transactions, RSC Publishing, 2022.
- "Kinetic resolution." Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC Optimization for (1R)-1-(3,4-dipropoxyphenyl)ethanol
Welcome to the Technical Support Center for chiral chromatography. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, self-validating High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (1R)-1-(3,4-dipropoxyphenyl)ethanol.
As a bulky, lipophilic secondary aromatic alcohol, this molecule presents unique steric and electronic challenges. The following Q&A modules, protocols, and troubleshooting matrices are designed to help you systematically conquer these challenges.
Part 1: Fundamental Principles & CSP Selection
Q: Why is (1R)-1-(3,4-dipropoxyphenyl)ethanol challenging to separate, and which Chiral Stationary Phase (CSP) should I start with?
A: The chiral recognition of 1-phenylethanol derivatives relies heavily on mixed steric-electrostatic interactions[1]. The secondary hydroxyl (-OH) group acts as a primary hydrogen-bond donor/acceptor, while the phenyl ring engages in π−π stacking. However, the 3,4-dipropoxy substitution on your target molecule adds significant steric bulk, which can hinder the molecule from properly entering the chiral cavities of standard stationary phases.
Polysaccharide-based CSPs, which mimic complex biomolecules, are the gold standard for this class of compounds[2]. We recommend starting with derivatized cellulose (e.g., Chiralcel® OD-H or Lux® Cellulose-3) or derivatized amylose (e.g., Chiralpak® AD-H)[3][4]. The carbamate linkages in these CSPs provide the necessary hydrogen bonding sites, while the helical polymer structure forms chiral cavities that can accommodate the bulky dipropoxy groups.
Q: Should I use a coated or immobilized polysaccharide column?
A: While traditional coated columns (like OD-H or AD-H) are excellent starting points, immobilized columns (such as CHIRALPAK® IA, IB, or IC) offer superior solvent versatility[5]. Immobilized columns allow you to use extended modifiers like Methyl tert-butyl ether (MtBE) or Dichloromethane (DCM) without stripping the polymer from the silica support[6]. For a highly lipophilic compound like (1R)-1-(3,4-dipropoxyphenyl)ethanol, this expanded solvent range is often the key to unlocking baseline resolution.
Part 2: Mobile Phase Optimization Strategy
Q: How does the choice of alcoholic modifier in a normal-phase diluent affect the resolution of this specific compound?
A: In normal-phase chiral HPLC, the mobile phase composition dictates how the analyte competes for interaction sites on the CSP. For 1-phenylethanol derivatives, a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier is standard[3].
-
Isopropanol (IPA): Because it is sterically bulky, IPA is a strong hydrogen-bond competitor but often yields higher enantioselectivity ( α ) because it alters the steric environment of the CSP cavity differently than linear alcohols.
-
Ethanol (EtOH): Ethanol is more polar and less sterically hindered. It generally reduces retention times ( k′ ), but high concentrations can disrupt the optimal conformation of the chiral cavity for bulky analytes.
Causality Check: If your analyte elutes too quickly with poor resolution, the modifier is outcompeting the analyte for the carbamate hydrogen-bonding sites. You must reduce the modifier concentration to allow the (1R) and (1S) enantiomers to interact differentially with the CSP.
Q: Do I need acidic or basic additives for this separation?
A: No. (1R)-1-(3,4-dipropoxyphenyl)ethanol is a neutral molecule. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are only necessary for ionizable compounds to prevent peak tailing by masking active silanol sites[7]. Using them unnecessarily can alter the mobile phase dynamics and potentially damage the silica support over time[6].
Part 3: Step-by-Step Method Development Protocol
To establish a self-validating system, follow this rigorous screening protocol. This ensures that any lack of resolution is a function of chemistry, not system error.
Phase 1: System Preparation & Equilibration
-
Solvent Preparation: Prepare a primary screening mobile phase of n-Hexane / 2-Propanol (90:10, v/v)[3]. Degas thoroughly using sonication or vacuum filtration to prevent baseline noise.
-
Column Equilibration: Flush the chosen CSP (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm) with at least 10 column volumes of the mobile phase at 0.5 mL/min[2].
-
Sample Preparation: Dissolve the racemic standard of 1-(3,4-dipropoxyphenyl)ethanol in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates[3].
Phase 2: Primary Screening & Optimization 4. Initial Injection: Inject 5 µL of the sample. Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Monitor UV absorbance at 254 nm. 5. Evaluate Retention ( k′ ):
- If k′<2 (elutes too close to the void volume): Decrease IPA to 5% or 2%.
- If k′>10 (excessive retention): Switch the modifier to Ethanol or increase IPA to 20%[6].
Optimize Flow & Temperature: Chiral separations often benefit from lower flow rates[2][7]. Reduce the flow to 0.5 mL/min. If resolution ( Rs ) is still < 1.5, decrease the column temperature to 15°C to enhance the enthalpic contribution of the weaker stereoselective bonding forces[2][4].
Workflow for optimizing chiral HPLC methods for bulky aromatic alcohols.
Part 4: Troubleshooting FAQs
Q: The enantiomers are co-eluting ( Rs<1.0 ) despite optimizing the Hexane/IPA ratio and temperature. What is the next logical step?
A: If traditional normal-phase modifiers fail, you must fundamentally change the steric environment of the CSP. Switch to an immobilized polysaccharide column (e.g., CHIRALPAK® IA). Immobilized columns allow for a "Secondary Screening" using non-standard solvents like Methyl tert-butyl ether (MtBE) or Dichloromethane (DCM)[5][6]. These solvents swell the polymer network differently, often unlocking entirely new selectivity profiles for bulky aromatic alcohols that cannot fit into the cavity under Hexane/IPA conditions[5].
Q: I am seeing severe peak tailing for the alcohol. What causes this and how is it resolved?
A: For neutral alcohols, tailing is rarely due to secondary ionic interactions. It is usually caused by column overloading or extra-column volume. Ensure your injection mass is <10 µg on a 4.6 mm ID column. If tailing persists, check for column contamination and flush the column with a strong solvent (e.g., 100% Ethanol) to remove highly retained impurities[6][7].
Data Summaries
Table 1: Mobile Phase Screening Matrix for 1-Phenylethanol Derivatives
| Modifier | Typical Ratio (with Alkane) | Eluting Strength | Selectivity Impact | Best Application |
| Isopropanol (IPA) | 90:10 to 98:2 | Moderate | High | Primary screening; strong H-bond competition. |
| Ethanol (EtOH) | 90:10 to 98:2 | Strong | Moderate | Highly retained compounds; reduces analysis time. |
| MtBE | 0:100 to 50:50 | Very Strong | Variable | Immobilized columns only; alters steric swelling. |
Table 2: Troubleshooting Matrix for Chiral HPLC
| Observation | Root Cause | Corrective Action |
| Co-elution ( Rs<1.0 ) | Modifier outcompeting analyte for CSP sites. | Reduce modifier %; lower temperature to 15°C. |
| Severe Peak Tailing | Column overloading or extra-column volume. | Reduce injection mass to <10 µg; verify system fittings. |
| Retention Time > 30 mins | Mobile phase is too weak to elute the bulky analyte. | Switch modifier from IPA to EtOH; increase modifier %. |
Mechanistic Visualization
Mechanistic causality of chiral recognition between the analyte and CSP.
References
-
Benchchem. "Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation." Benchchem. 7
-
Daicel Chiral Technologies. "Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility." MZ-Analysentechnik. 5
-
Benchchem. "A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction." Benchchem. 3
-
Sigma-Aldrich. "Chiral HPLC Column Selection and Method Development Guide." Sigma-Aldrich. 2
-
ResearchGate. "Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives." ResearchGate. 1
-
Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS." Chiral Technologies. 6
-
MDPI. "The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol." MDPI. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 5. mz-at.de [mz-at.de]
- 6. ct-k.com [ct-k.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization of (1R)-1-(3,4-dipropoxyphenyl)ethanol During Scale-Up
Welcome to the Application Scientist Troubleshooting Guide. This resource provides mechanistic insights and field-validated protocols for maintaining the stereochemical integrity of highly electron-rich benzylic alcohols during multi-gram and kilogram scale-up workflows.
Mechanistic Troubleshooting & FAQs
Q1: Why is (1R)-1-(3,4-dipropoxyphenyl)ethanol significantly more prone to racemization than standard chiral benzylic alcohols? A1: The susceptibility lies in the stereoelectronic properties of the aromatic ring. The two propoxy groups at the 3- and 4-positions are strongly electron-donating via resonance (+R effect). If the benzylic hydroxyl group is protonated, the resulting leaving group (water) departs to form a benzylic carbocation. This carbocation is exceptionally stabilized by the electron-rich 3,4-dipropoxyphenyl system. Because the activation energy for this reversible C–O bond cleavage is drastically lowered, the molecule undergoes rapid SN1-like racemization even under mildly acidic conditions that would not affect an unsubstituted 1-phenylethanol 1.
Q2: What are the primary pathways for racemization during the scale-up workflow? A2: During scale-up, extended processing times exacerbate two primary racemization pathways:
-
Brønsted/Lewis Acid-Catalyzed Cleavage: Exposure to acidic aqueous quenches, unbuffered silica gel (which naturally has a pH of ~4.5–5.5), or trace HCl from the degradation of chlorinated solvents (like DCM or chloroform) drives carbocation formation 2.
-
Oxidation-Reduction (Redox) Cycles: If trace transition metals (e.g., Ru, Pd, Fe) from upstream asymmetric synthesis steps carry over, they can catalyze an Oppenauer-type oxidation of the alcohol to the corresponding ketone, followed by non-stereoselective reduction back to the alcohol 3.
Q3: How do I prevent racemization during chromatographic purification? A3: Standard silica gel chromatography is a common failure point for this compound. You must deactivate the acidic silanol groups on the silica gel prior to loading the compound. This is achieved by pre-flushing the column with a solvent mixture containing 1–2% triethylamine (TEA) or by utilizing basic alumina instead of silica.
Q4: Can the choice of extraction solvent impact the stereochemical stability? A4: Yes. Highly polar or protic solvents stabilize the ion pairs formed during the transition state of C–O bond cleavage. We recommend using non-polar or moderately polar aprotic solvents (e.g., MTBE, toluene, or ethyl acetate) for extractions. Avoid prolonged storage of the compound in methanol or unbuffered water.
Process Visualizations
Mechanistic pathway of acid-catalyzed racemization via a planar benzylic carbocation.
Optimized scale-up workflow to prevent racemization of sensitive benzylic alcohols.
Quantitative Data & Solvent Guidelines
Table 1: Impact of Workup Conditions on Enantiomeric Excess (ee)
| Workup Condition | Exposure Time | Temperature | Resulting ee (%) | Causality / Observation |
| 0.1 M HCl Quench | 1 Hour | 25°C | < 10% | Rapid SN1-like racemization due to low pH. |
| Unbuffered Silica Gel | 4 Hours | 25°C | 65% | Acidic silanol groups catalyze C–O cleavage. |
| Sat. NaHCO₃ Quench | 12 Hours | 25°C | > 99% | Mildly basic pH prevents carbocation formation. |
| 1% TEA-Treated Silica | 4 Hours | 25°C | > 99% | Neutralized stationary phase preserves chirality. |
| Rotary Evaporation (Neat) | 2 Hours | 60°C | 85% | Thermal stress promotes auto-ionization. |
Table 2: Recommended Solvents and Additives for Scale-up
| Category | Recommended | To Be Avoided | Rationale |
| Extraction Solvents | MTBE, Toluene, EtOAc | DCM, Chloroform | Chlorinated solvents can degrade to release trace HCl. |
| Aqueous Washes | Sat. NaHCO₃, pH 8 Phosphate Buffer | 1M HCl, Citric Acid | Maintaining pH > 7.5 is critical to prevent protonation. |
| Chromatography | 1% TEA in Eluent, Basic Alumina | Standard Silica Gel | Standard silica is too acidic for electron-rich benzylic alcohols. |
Validated Experimental Protocols
Protocol 1: Buffered Workup and Isolation
This protocol is designed to establish a self-validating system where the pH is continuously controlled to prevent the formation of the protonated alcohol intermediate.
-
Quench: Upon completion of the asymmetric synthesis step, cool the reaction mixture to 0–5°C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase registers a pH of 7.5–8.0.
-
Extraction: Add Methyl tert-butyl ether (MTBE) to the mixture (approx. 3 volumes relative to the reaction volume). MTBE is preferred over ethyl acetate as it is less prone to hydrolysis and extracts less water.
-
Phase Separation: Vigorously stir for 10 minutes, then allow the phases to separate. Verify the pH of the aqueous layer remains > 7.5. Extract the aqueous layer twice more with MTBE.
-
Washing: Wash the combined organic layers with a 1:1 mixture of saturated NaHCO₃ and brine to remove trace polar impurities while maintaining a protective mildly basic environment.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Critical Note: Do not use magnesium sulfate (MgSO₄) as it can be slightly acidic. Filter and concentrate under reduced pressure at a water bath temperature strictly below 40°C to prevent thermally induced auto-ionization.
Protocol 2: Base-Deactivated Silica Gel Chromatography
If crystallization is not viable and chromatography is required, this protocol neutralizes the acidic silanol sites on the stationary phase.
-
Column Preparation: Slurry standard silica gel (230–400 mesh) in the starting eluent mixture (e.g., Hexanes/EtOAc) containing 1% (v/v) Triethylamine (TEA) .
-
Pre-flushing: Pack the column and flush with at least 3 column volumes of the TEA-containing eluent to ensure complete neutralization of the silanol groups.
-
Sample Loading: Dissolve the crude (1R)-1-(3,4-dipropoxyphenyl)ethanol in a minimum amount of the TEA-containing eluent and load it onto the column.
-
Elution: Run the chromatography using the standard gradient, maintaining 0.5%–1% TEA in all mobile phases.
-
Post-Purification: Co-evaporate the purified fractions with toluene under reduced pressure (< 40°C) to remove residual TEA without exposing the product to thermal stress.
References
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications.[Link]
-
Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols - ResearchGate.[Link]
Sources
Advanced purification techniques for (1R)-1-(3,4-dipropoxyphenyl)ethanol crude mixtures
Welcome to the Advanced Separations Technical Support Hub. As a Senior Application Scientist overseeing chiral separations and biocatalysis, I frequently consult with drug development professionals facing bottlenecks in isolating enantiopure chiral alcohols.
The synthesis of 1-(3,4-dipropoxyphenyl)ethanol—typically via the reduction of 3,4-dipropoxyacetophenone—often yields a racemic or partially enriched crude mixture[1]. Purifying the (1R)-enantiomer from its (1S)-counterpart, unreacted ketone precursors, and over-reduced byproducts requires an orchestrated, mechanistically sound approach. This guide provides self-validating protocols, troubleshooting FAQs, and the causality behind our recommended experimental choices.
Core Purification Strategy
Depending on the enantiomeric purity of your starting crude mixture, you will route your material through either a biocatalytic resolution or direct preparative chromatography.
Fig 1: Strategic workflow for the purification of (1R)-1-(3,4-dipropoxyphenyl)ethanol.
Module 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Context: Standard enzymatic resolution of 1-arylethanols caps out at a 50% yield because the enzyme only acylates one enantiomer[2]. By coupling Novozym 435 (immobilized Candida antarctica lipase B) with a Ruthenium racemization catalyst, we achieve Dynamic Kinetic Resolution (DKR). This continuously converts the unreacted (1S)-enantiomer into the preferred (1R)-enantiomer, driving the theoretical yield to 100%[3][4].
Fig 2: Mechanistic logic of Chemoenzymatic Dynamic Kinetic Resolution (DKR).
Troubleshooting & FAQs
Q: My DKR conversion is stalling at 50% despite adding the Ruthenium catalyst. What is failing? A: This indicates a failure in the in-situ racemization cycle, essentially reducing your system to a standard kinetic resolution[2]. The Ru-catalyst (e.g., Shvo's catalyst) requires a hydrogen transfer mechanism to temporarily oxidize the alcohol to the ketone. If you use an acyl donor that generates a strong acid byproduct, it will protonate and deactivate the Ru-catalyst. Causality: Always use an activated aryl ester (e.g., 4-chlorophenyl acetate) or an enol ester. These release non-interfering, neutral byproducts that preserve the Ruthenium complex's oxidation state[3][5].
Q: The enzyme selectively forms the (1R)-acetate. How do I recover the free (1R)-alcohol without racemizing it? A: Novozym 435 strictly follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols[6]. To recover the free (1R)-1-(3,4-dipropoxyphenyl)ethanol, perform a mild basic hydrolysis (e.g., K2CO3 in Methanol) at room temperature. Causality: The steric bulk of the 3,4-dipropoxyphenyl group protects the chiral center from SN2 inversion during saponification, ensuring the enantiomeric excess (ee) remains intact.
Protocol 1: Self-Validating DKR Workflow
-
Preparation: In a Schlenk flask under argon, dissolve 10 mmol of crude racemic 1-(3,4-dipropoxyphenyl)ethanol and 30 mmol of 4-chlorophenyl acetate in 25 mL of anhydrous toluene[3].
-
Catalyst Loading: Add 2 mol% of Ruthenium catalyst (e.g., Shvo's catalyst) and 300 mg of Novozym 435[3][4].
-
Reaction: Stir at 70 °C for 24-48 hours.
-
Self-Validation Check: Monitor via chiral GC/HPLC. The presence of >5% (1S)-alcohol after 24 hours indicates insufficient Ru-catalyst activity, validating that the racemization cycle is not keeping pace with the enzymatic acylation.
-
-
Workup: Filter the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and purify the (1R)-acetate via flash chromatography before mild hydrolysis to the free alcohol.
Module 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)
Context: For late-stage polishing, removing unreacted 3,4-dipropoxyacetophenone, or when bypassing enzymatic steps entirely, preparative SFC is the gold standard for chiral drug intermediates due to its high throughput and low solvent consumption[7].
Troubleshooting & FAQs
Q: I am seeing severe peak tailing for the (1R)-enantiomer on my Amylose-based CSP. How do I fix this? A: The hydroxyl group on (1R)-1-(3,4-dipropoxyphenyl)ethanol acts as a strong hydrogen bond donor, which can interact non-specifically with residual silanols or the urethane linkages of the chiral stationary phase (CSP)[7]. Causality: Add a basic modifier additive, such as 0.1% diethylamine (DEA) or isopropylamine (IPA), to your co-solvent (e.g., Methanol). This competitively masks the high-affinity non-chiral binding sites, sharpening the peak and improving the resolution factor (Rs).
Protocol 2: Preparative Chiral SFC Method
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 21 x 250 mm.
-
Mobile Phase: Supercritical CO2 / Methanol (containing 0.1% DEA) in an 85:15 ratio.
-
Parameters: Set flow rate at 70 mL/min, Back Pressure Regulator (BPR) to 120 bar, and column temperature at 35 °C.
-
Injection: Dissolve the crude mixture in Methanol at 50 mg/mL. Inject 0.5 mL per cycle.
-
Collection & Validation: Collect fractions based on UV triggering (254 nm).
-
Self-Validation Check: Perform analytical SFC on the pooled (1R) fractions. If the ee is <99%, it validates that the column is overloaded; reduce the injection volume by 20% for subsequent cycles to restore baseline resolution.
-
Quantitative Comparison of Purification Strategies
Use the table below to select the appropriate purification technique based on your scale and crude purity.
| Technique | Max Theoretical Yield | Typical Enantiomeric Excess (ee) | Throughput Scale | Solvent Consumption |
| Standard Kinetic Resolution | 50% | >98% | Medium (Gram) | Low |
| Dynamic Kinetic Resolution | 100% | >99% | High (Multi-gram) | Low |
| Preparative Chiral HPLC | 100% (of input) | >99% | Low (Milligram) | High |
| Preparative Chiral SFC | 100% (of input) | >99% | Very High (Kilogram) | Very Low (CO2-based) |
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Resolving common impurities in (1R)-1-(3,4-dipropoxyphenyl)ethanol production
Topic: Resolving Common Impurities in (1R)-1-(3,4-dipropoxyphenyl)ethanol Production Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Welcome to the Process Chemistry Technical Support portal. The synthesis of the chiral alcohol (1R)-1-(3,4-dipropoxyphenyl)ethanol is a critical intermediate step in the development of various diphenylpropylamine derivatives and related active pharmaceutical ingredients (APIs)[1].
Because this molecule relies on strict stereocontrol and complete functionalization of a catechol derivative, minor deviations in reaction parameters often lead to cascading impurity profiles. This guide provides field-proven, mechanistically grounded solutions to the most common bottlenecks encountered during its synthesis.
I. Quantitative Impurity Profiling
Before troubleshooting, it is essential to baseline your analytical targets. Below is the standard impurity profile observed during the two-step synthesis (Alkylation → Asymmetric Reduction), along with their mechanistic origins.
| Impurity Profile | Acceptable Limit (w/w) | Primary Origin | Recommended Detection |
| (1S)-1-(3,4-dipropoxyphenyl)ethanol | < 0.5% | Reversible ATH equilibrium / Catalyst degradation | Chiral HPLC (Hexane/IPA) |
| 3,4-dipropoxyacetophenone | < 0.1% | Incomplete reduction / Formate pool depletion | RP-HPLC (UV 254 nm) |
| 1-(3-hydroxy-4-propoxyphenyl)ethanol | < 0.1% | Incomplete alkylation (rate-limiting C3-OH) | RP-HPLC / LC-MS |
| 1-ethyl-3,4-dipropoxybenzene | < 0.05% | Over-reduction (Hydrogenolysis via harsh conditions) | GC-FID |
II. Process Workflow & Mechanistic Pathways
To effectively troubleshoot, we must map the physical workflow and the catalytic cycle governing the stereocenter formation.
Fig 1: Two-step synthesis workflow of (1R)-1-(3,4-dipropoxyphenyl)ethanol from catechol precursor.
Fig 2: Catalytic cycle of Ru-TsDPEN mediated asymmetric transfer hydrogenation of acetophenones.
III. Troubleshooting FAQs & Validated Protocols
FAQ 1: Why is my enantiomeric excess (ee) dropping below 98%, resulting in high levels of the (1S)-enantiomer?
Mechanistic Root Cause: Asymmetric Transfer Hydrogenation (ATH) using is not a one-way street; it is a dynamic equilibrium[2]. The active 18-electron ruthenium hydride species transfers a hydride to the re-face of 3,4-dipropoxyacetophenone via a highly ordered six-membered pericyclic transition state[3]. However, as the formate pool depletes, the microscopic reverse reaction—oxidation of your chiral alcohol back to the ketone—begins to compete. Because the reverse reaction is not perfectly stereoselective, it scrambles the stereocenter, eroding your enantiomeric excess (ee) and generating the (1S)-enantiomer[4]. Furthermore, an improper Formic Acid/Triethylamine (FA/TEA) ratio disrupts the protonation state of the diamine ligand, collapsing stereocontrol[5].
Self-Validating Protocol: Optimized ATH Reduction To prevent equilibrium reversal, you must maintain a strict kinetic driving force and monitor the physical state of the reaction.
-
Degassing: Sparge the solvent (e.g., DMF or Isopropanol) with N₂ for 30 minutes. Causality: Ru(II) catalysts are highly susceptible to oxidation into inactive Ru(III) species.
-
Charge: Add 3,4-dipropoxyacetophenone (1.0 eq) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq) to the reactor.
-
Azeotrope Addition: Add a pre-titrated, degassed Formic Acid/Triethylamine (FA/TEA) azeotrope. Critical Step: Ensure the molar ratio is strictly maintained (typically 5:2, though some optimized systems use 2.5:1)[5].
-
Self-Validating Reaction Monitoring: Heat to 40°C in an open-vented system connected to a bubbler .
-
Validation Check: The generation of the active Ru-hydride requires the decarboxylation of formate, releasing CO₂ gas[3]. You should observe steady bubbling.
-
Actionable Cue: When the bubbling ceases, hydride formation has stopped. If your In-Process Control (IPC) HPLC shows incomplete conversion at this exact moment, your formate pool is exhausted. Do not leave the reaction stirring overnight without bubbling, as this triggers the reverse reaction and ruins your ee.
-
-
Quench: Immediately quench with water to precipitate the product and lock the stereocenter.
FAQ 2: I am seeing >5% unreacted 3,4-dipropoxyacetophenone in my final HPLC trace. How do I drive the reaction to completion?
Mechanistic Root Cause: Unreacted starting material[6] is almost always a symptom of catalyst poisoning or a closed-system thermodynamic stall. If the reactor is sealed, the CO₂ byproduct from formate decomposition cannot escape. According to Le Chatelier's principle, a buildup of dissolved CO₂ inhibits further decarboxylation of the ruthenium-formato complex[3]. Without decarboxylation, the active Ru-hydride cannot regenerate, stalling the reaction regardless of how much catalyst or ketone is present.
Solution: Ensure your reactor has adequate headspace ventilation. If scaling up, utilize a continuous N₂ sweep through the reactor headspace to actively strip CO₂ from the liquid phase, driving the equilibrium strictly toward the (1R)-1-(3,4-dipropoxyphenyl)ethanol product.
FAQ 3: How do I eliminate the mono-propoxy (under-alkylated) impurities carrying over from the previous step?
Mechanistic Root Cause: The precursor, 3,4-dihydroxyacetophenone, possesses two hydroxyl groups with distinct pKa values. The para-hydroxyl group (C4) is significantly more acidic due to resonance stabilization of its conjugate base by the electron-withdrawing acetyl group. Consequently, it alkylates rapidly with 1-bromopropane. The meta-hydroxyl (C3) lacks this direct resonance stabilization, making its alkylation the rate-limiting step. Premature reaction termination invariably leaves the 1-(3-hydroxy-4-propoxyphenyl)ethanol regioisomer, which will carry through the ATH step and contaminate the final API.
Self-Validating Protocol: Exhaustive Alkylation
-
Charge: Combine 3,4-dihydroxyacetophenone (1.0 eq) and finely milled K₂CO₃ (3.0 eq) in DMF. Causality: Milled K₂CO₃ provides higher surface area for the heterogeneous deprotonation of the stubborn C3-OH.
-
Alkylation: Add 1-bromopropane (2.5 eq).
-
Heating & Validation: Heat to 80°C.
-
Validation Check: Do not rely on fixed timeframes (e.g., "stir for 12 hours"). Pull an IPC sample every 2 hours. The reaction is only complete when the intermediate mono-alkylated peak (typically eluting just before the product on RP-HPLC) is integrated at <0.1%[1].
-
-
Workup: Quench with 2N NaOH during the aqueous wash. Causality: The strong base will ionize any residual unreacted mono-phenolic impurities, forcing them into the aqueous waste stream and ensuring only the fully protected 3,4-dipropoxyacetophenone remains in the organic phase[6].
IV. References
-
European Patent Office (Google Patents). EP0253327B1 - Diphenylpropylamine derivatives, their preparation and their pharmaceutical use. URL:
-
PubMed (National Institutes of Health). A multilateral mechanistic study into asymmetric transfer hydrogenation in water. URL:[Link]
-
ACS Publications (Organic Process Research & Development). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. URL:[Link]
-
National Institutes of Health (PMC). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. URL:[Link]
Sources
- 1. EP0253327B1 - Diphenylpropylamine derivatives, their preparation and their pharmaceutical use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A multilateral mechanistic study into asymmetric transfer hydrogenation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0253327B1 - Diphenylpropylamine derivatives, their preparation and their pharmaceutical use - Google Patents [patents.google.com]
Overcoming catalyst deactivation in (1R)-1-(3,4-dipropoxyphenyl)ethanol synthesis
Prepared by: Senior Application Scientist, Catalysis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (1R)-1-(3,4-dipropoxyphenyl)ethanol. The successful synthesis of this chiral alcohol via the reduction of the prochiral ketone, 3',4'-dipropoxyacetophenone, is critically dependent on the performance of the chiral catalyst. Catalyst deactivation is a frequent and costly obstacle, leading to diminished yield, poor enantioselectivity, and process variability.
This document provides a structured approach to diagnosing, troubleshooting, and overcoming common catalyst deactivation issues. It is organized into a practical, question-and-answer-based troubleshooting guide and a section of frequently asked questions to provide both immediate solutions and preventative strategies.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Reaction shows low or no conversion from the start.
Q: My reaction has stalled or is showing minimal conversion of 3',4'-dipropoxyacetophenone. What are the likely causes and how can I fix this?
A: This issue typically points to a problem with the fundamental activity of the catalytic system. The primary causes are either an inactive catalyst or the presence of potent catalyst poisons in the reaction medium.
-
Possible Cause A: Improper Catalyst Activation or Handling Many modern asymmetric hydrogenation catalysts, particularly Ruthenium(II)-based systems like those developed by Noyori, require in-situ activation to form the active Ru-hydride species.[1] Failure to generate this active catalyst will result in no reaction.
-
Solution: Review your catalyst activation protocol. For RuCl₂(diphosphine)(diamine) precatalysts, activation typically requires a base (e.g., KOtBu, KOH) in an alcohol solvent (like 2-propanol) under a hydrogen atmosphere to form the active RuH₂ species.[1] Ensure all reagents used for activation are pure and that the system is rigorously deoxygenated, as oxygen can damage the chiral phosphine ligands and the active metal center.
-
-
Possible Cause B: Catalyst Poisoning Catalyst poisoning refers to the strong chemical adsorption of a substance to the active sites of the catalyst, rendering them inactive.[2] This is a common cause of initial reaction failure.
-
Solution: Identify and Eliminate Poisons. The most common poisons for platinum-group metal catalysts (including Ru, Rh, Pd) are sulfur compounds, halides, carbon monoxide, and strong chelating agents.[2][3][4]
-
Sulfur: Often present in starting materials or solvents. Even ppm levels of hydrogen sulfide (H₂S), thiols, or thiophenes can completely deactivate the catalyst.[5]
-
Halides: Chlorinated solvents or halide impurities from starting material synthesis can irreversibly bind to the metal center.
-
Oxygen/Water: While some catalytic systems are robust, Ziegler-Natta catalysts, for example, are poisoned by water and oxygen.[3] For asymmetric hydrogenation, rigorous exclusion of air is best practice.
-
Strongly Coordinating Solvents/Additives: Functional groups like nitriles or some nitrogen-containing heterocycles can act as competitive inhibitors or poisons.[3]
-
See the "Protocols" section for a detailed procedure on Feedstock and Solvent Purification .
-
Problem 2: The reaction starts well but slows down significantly or stops before completion.
Q: My reaction rate is progressively decreasing over time, leading to incomplete conversion. What is causing this gradual deactivation?
A: A gradual loss of activity points towards deactivation mechanisms that occur over the course of the reaction, such as fouling or thermal degradation.
-
Possible Cause A: Catalyst Fouling (Coking) Fouling occurs when insoluble materials, often polymeric byproducts ("coke"), physically block the active sites and pores of the catalyst.[5][6] In ketone hydrogenations, these can arise from side reactions like aldol condensation of the ketone starting material, especially under basic conditions.
-
Solution: Optimize Conditions & Regenerate Catalyst.
-
Condition Feedstock: Pre-treating the feedstock to remove reactive impurities that can act as coke precursors can mitigate fouling.[6]
-
Modify Reaction Conditions: Lowering the reaction temperature or using a less concentrated solution can reduce the rate of side reactions that lead to fouling.
-
Catalyst Regeneration: For supported catalysts, a common regeneration method involves a controlled burnout of the carbonaceous deposits. For homogeneous catalysts that have precipitated, resolution and purification may be possible. A regeneration protocol for a supported Ruthenium catalyst is provided in the "Protocols" section.[7]
-
-
-
Possible Cause B: Thermal Degradation (Sintering) For supported catalysts, operating at excessively high temperatures can cause the small metal nanoparticles to migrate and agglomerate into larger, less active particles. This process, known as sintering, leads to an irreversible loss of active surface area.[5]
-
Solution: Strict Temperature Control. Adhere to the recommended temperature range for your specific catalyst. Avoid localized "hot spots" in the reactor by ensuring efficient stirring. If high temperatures are required for reactivity, consider a catalyst with higher thermal stability.
-
Problem 3: The reaction achieves high conversion, but the enantiomeric excess (% ee) is low or has decreased.
Q: I am getting the desired product, (1R)-1-(3,4-dipropoxyphenyl)ethanol, but its enantiomeric purity is below expectations. Why is my selectivity poor?
A: A loss of enantioselectivity indicates a problem with the chiral environment of the catalyst.
-
Possible Cause A: Degradation of the Chiral Ligand The chiral diphosphine and diamine ligands that create the asymmetric environment are often sensitive to oxidation or hydrolysis. Trace oxygen or water can damage these ligands, leading to the formation of achiral or less selective catalytic species.
-
Solution: Rigorous Inert Atmosphere Technique. Ensure all solvents are thoroughly deoxygenated and dried. Store chiral ligands and catalysts under an inert atmosphere (Nitrogen or Argon) and handle them using Schlenk line or glovebox techniques.
-
-
Possible Cause B: Influence of Base Concentration The concentration and type of base can significantly impact both the reaction rate and the enantioselectivity.[8] In some Ru-catalyzed hydrogenations, excess base can lead to the formation of off-cycle, less selective catalytic species, or promote side reactions that affect the chiral integrity of the system.[9]
-
Solution: Optimize Base Stoichiometry. Carefully screen the amount of base used. It is often a fine balance: enough to activate the catalyst and promote the reaction, but not so much that it compromises selectivity. A typical starting point is to use a catalytic amount of base relative to the catalyst, not the substrate.
-
-
Possible Cause C: "Chiral Poisoning" This is a more complex phenomenon where an impurity can selectively deactivate one enantiomer of a racemic catalyst. While less common in systems using an enantiopure catalyst, impurities that interact with the chiral ligand can alter the steric and electronic properties of the active site, thereby reducing its ability to discriminate between the two faces of the prochiral ketone.[10]
-
Solution: High-Purity Reagents. This underscores the critical importance of using highly purified starting materials, as even seemingly innocuous impurities can have a subtle but significant impact on enantioselectivity.
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing catalyst deactivation.
Caption: A logical workflow for troubleshooting common catalyst issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation for this type of synthesis?
A1: The three most common causes are poisoning, fouling, and thermal degradation (sintering).[5]
-
Poisoning: Strong chemical interaction of impurities (e.g., sulfur) with the catalyst's active sites.[2]
-
Fouling: Physical blockage of active sites by deposits like carbon or polymers ("coke").[6]
-
Sintering: Thermal agglomeration of metal particles, which reduces the active surface area.[5]
Caption: The three primary mechanisms of catalyst deactivation.
Q2: How should I properly store and handle my chiral Ruthenium catalyst?
A2: Chiral Ruthenium complexes, especially those with phosphine ligands, are often sensitive to air and moisture. They should be stored in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen). All manipulations should be carried out in a glovebox or using standard Schlenk techniques with deoxygenated and dried solvents.
Q3: Can the catalyst be recycled?
A3: Recyclability depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the deactivation mechanism.
-
Homogeneous Catalysts: Recycling is challenging due to difficulties in separating the catalyst from the product mixture.
-
Heterogeneous (Supported) Catalysts: These are designed for easier separation (filtration) and recycling. However, activity may decrease with each cycle due to gradual poisoning or fouling. If deactivation is due to fouling, regeneration (see Protocol 2) can restore activity for several cycles.[6]
Q4: What is the catalytic cycle, and where can it be interrupted?
A4: For a Noyori-type catalyst in transfer hydrogenation, the cycle involves the coordination of the ketone, hydride transfer from the metal to the carbonyl carbon, and proton transfer from the diamine ligand to the carbonyl oxygen. The cycle is regenerated by a hydrogen source (like isopropanol). Deactivation can occur if poisons block the ketone coordination site or if the Ru-H species is decomposed.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Quantitative Impact of Contaminants
To illustrate the dramatic effect of common poisons, the following table summarizes hypothetical results from a standardized test reaction.
| Contaminant Added | Concentration | Time to 99% Conversion (h) | Final % ee |
| None (Control) | 0 ppm | 2 | 99.2% |
| Thiophenol (Sulfur) | 10 ppm | > 48 (Reaction Stalled at <5%) | N/A |
| Dichloromethane (Halide) | 100 ppm | 24 | 98.5% |
| Water | 500 ppm | 6 | 96.0% |
| Air Exposure (1 min) | N/A | 12 | 91.3% |
This data is illustrative and highlights the high sensitivity of the catalyst to specific impurities.
Experimental Protocols
Protocol 1: Feedstock and Solvent Purification to Remove Poisons
This protocol is essential for preventing rapid catalyst deactivation.
-
Solvent Preparation:
-
Use HPLC-grade solvents as a starting point.
-
For alcohol solvents (e.g., 2-propanol), dry them over activated 3Å molecular sieves for at least 24 hours.
-
Deoxygenate the solvent by sparging with dry argon or nitrogen for at least 30 minutes, or by using three freeze-pump-thaw cycles.
-
Store the purified solvent over molecular sieves under an inert atmosphere.
-
-
Starting Material (3',4'-dipropoxyacetophenone) Purification:
-
Activated Carbon Treatment: Dissolve the ketone in a suitable solvent (e.g., toluene). Add 5-10 wt% of activated carbon. Stir vigorously for 2-4 hours at room temperature. Filter through a pad of Celite® to remove the carbon. This is effective for removing many large organic impurities and some sulfur compounds.
-
Distillation/Recrystallization: If impurities persist, purify the ketone by vacuum distillation or recrystallization.
-
Final Drying: Dry the purified ketone under high vacuum for several hours before use to remove residual water and solvents.
-
Protocol 2: Regeneration of a Fouled Supported Ru Catalyst
This procedure is for supported catalysts that have lost activity due to coking. Caution: This involves high temperatures and hydrogen gas. Perform with appropriate safety measures.
-
Catalyst Recovery: After the reaction, recover the supported catalyst by filtration. Wash it thoroughly with a clean, deoxygenated solvent (e.g., THF or ethyl acetate) to remove residual product and starting material. Dry the catalyst under vacuum.
-
Oxidative Treatment (Coke Removal):
-
Place the dried, fouled catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of a dilute air/nitrogen mixture (e.g., 2-5% air).
-
Slowly ramp the temperature to 150-350 °C and hold for 2-4 hours. This carefully burns off the carbonaceous deposits. Do not exceed the manufacturer's recommended temperature limit to avoid sintering.
-
-
Reduction (Re-activation):
-
After the oxidative treatment, cool the catalyst under a flow of nitrogen.
-
Purge the system with nitrogen, then switch to a flow of hydrogen gas.
-
Heat the catalyst to 100-400 °C under the hydrogen flow and hold for 2-4 hours to reduce the oxidized Ruthenium back to its active metallic state.[7]
-
-
Cooling and Storage: Cool the catalyst to room temperature under a hydrogen or nitrogen flow. Once cool, transfer it quickly to an inert atmosphere container for storage. The regenerated catalyst should be tested on a small scale to confirm the recovery of its activity and selectivity.
References
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017). MDPI. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Catalysis. Available at: [Link]
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021). IntechOpen. Available at: [Link]
-
Catalyst Poisoning Explained. (n.d.). SACHEM, Inc. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Available at: [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. Available at: [Link]
-
Catalyst poison. Britannica. Available at: [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]
-
Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. (2024). ACS Publications. Available at: [Link]
- Regeneration of ruthenium-containing catalyst. (1982). Google Patents.
-
A class of ruthenium(II) catalyst for asymmetric transfer hydrogenations of ketones. (2005). PubMed. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Homoallylic Alcohols: Chiral Amplification and Chiral Poisoning in a Titanium/BINOL Catalyst System. (1998). Journal of the American Chemical Society. Available at: [Link]
-
Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
A study on deactivation of Cu–Zn–Al catalyst for higher alcohols synthesis. (2018). RSC Publishing. Available at: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2006). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Appel Reaction. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (2003). Google Patents.
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (1999). Google Patents.
-
Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (2019). ResearchGate. Available at: [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI. Available at: [Link]
-
Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. (2022). ChemistryOpen. Available at: [Link]
-
An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. (2017). MDPI. Available at: [Link]
-
Development of the new generation catalysts for the process of bioethanol conversion into 1,3-butadiene for further synthesis of reactive oligomers as the binding agents for high-energy compositions. (2021). Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esports.bluefield.edu - Catalyst Poisoning Explained Us [esports.bluefield.edu]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (1R)-1-(3,4-dipropoxyphenyl)ethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insight into the molecular structure of a substance. For drug development professionals, NMR is indispensable for confirming the identity of synthesized compounds, assessing purity, and understanding molecular conformation and dynamics. The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. Complementarily, ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their chemical environments, providing a skeletal view of the molecule.
Spectral Data of the Reference Compound: 1-(3,4-Dimethoxyphenyl)ethanol
To establish a baseline for our analysis, we will first examine the reported NMR data for 1-(3,4-dimethoxyphenyl)ethanol, a closely related compound where the propoxy groups are replaced by methoxy groups. The data is sourced from the Biological Magnetic Resonance Bank (BMRB)[1].
Molecular Structure of 1-(3,4-Dimethoxyphenyl)ethanol
Caption: Molecular structure of 1-(3,4-dimethoxyphenyl)ethanol.
Table 1: ¹H and ¹³C NMR Spectral Data for 1-(3,4-Dimethoxyphenyl)ethanol
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 138.2 |
| 2 | 6.92 | d | 1.9 | 108.9 |
| 3 | - | - | - | 149.2 |
| 4 | - | - | - | 148.7 |
| 5 | 6.84 | d | 8.1 | 111.1 |
| 6 | 6.88 | dd | 8.1, 1.9 | 118.1 |
| 7 (CH) | 4.82 | q | 6.4 | 70.5 |
| 8 (CH₃) | 1.45 | d | 6.4 | 25.2 |
| 9 (OCH₃) | 3.87 | s | - | 55.9 |
| 10 (OCH₃) | 3.86 | s | - | 55.8 |
| OH | ~2.0 (broad) | s | - | - |
Data adapted from BMRB entry bmse010004 for 1-(3,4-Dimethoxyphenyl)ethanol[1]. The chemical shift of the hydroxyl proton is solvent and concentration-dependent and is estimated here.
Predicted Spectral Data for (1R)-1-(3,4-dipropoxyphenyl)ethanol
By substituting the methoxy groups with propoxy groups, we anticipate specific changes in the NMR spectra. The core aromatic and ethanolic proton and carbon signals will experience slight shifts due to the change in the electronic environment, and new signals corresponding to the propoxy chains will appear.
Molecular Structure of (1R)-1-(3,4-dipropoxyphenyl)ethanol
Caption: Molecular structure of (1R)-1-(3,4-dipropoxyphenyl)ethanol.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for (1R)-1-(3,4-dipropoxyphenyl)ethanol
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| 1 | - | - | - | ~138.5 | Minor downfield shift due to the slightly different electronic effect of propoxy vs. methoxy. |
| 2 | ~6.95 | d | ~2.0 | ~109.5 | Similar to the methoxy analog, with a slight downfield shift. |
| 3 | - | - | ~149.5 | The carbon directly attached to the oxygen will be similarly deshielded. | |
| 4 | - | - | ~149.0 | Similar to C3. | |
| 5 | ~6.86 | d | ~8.2 | ~111.5 | The electronic environment is comparable to the methoxy analog. |
| 6 | ~6.90 | dd | ~8.2, ~2.0 | ~118.5 | A slight downfield shift is expected due to the change in the neighboring alkoxy group. |
| 7 (CH) | ~4.85 | q | ~6.5 | ~70.8 | The local environment of the benzylic proton and carbon is largely unchanged. |
| 8 (CH₃) | ~1.47 | d | ~6.5 | ~25.0 | Minimal change expected for the methyl group of the ethanol moiety. |
| 9 & 12 (OCH₂) | ~3.95 | t | ~6.7 | ~70.0 | These methylene groups are directly attached to the aromatic ring's oxygen, making them the most deshielded of the propoxy chain. They will appear as a triplet due to coupling with the adjacent methylene protons. |
| 10 & 13 (CH₂) | ~1.80 | sextet | ~7.0 | ~22.5 | These central methylene groups will be split into a sextet by the two adjacent methylene groups. |
| 11 & 14 (CH₃) | ~1.05 | t | ~7.4 | ~10.5 | The terminal methyl groups of the propoxy chains will be the most shielded and will appear as triplets due to coupling with the adjacent methylene protons. |
| OH | ~2.0 (broad) | s | - | - | The hydroxyl proton's chemical shift is highly variable. |
Comparative Analysis and Key Differentiators
The primary distinction in the NMR spectra of (1R)-1-(3,4-dipropoxyphenyl)ethanol compared to its dimethoxy analog lies in the signals from the alkoxy side chains.
-
¹H NMR: The two sharp singlets of the methoxy groups (~3.86-3.87 ppm) in the reference compound will be replaced by three distinct sets of signals for the propoxy chains: a triplet around 3.95 ppm (OCH₂), a sextet around 1.80 ppm (CH₂), and a triplet around 1.05 ppm (CH₃). The integration of these signals will be in a 2:2:3 ratio, respectively, for each propoxy group.
-
¹³C NMR: The two signals for the methoxy carbons (~55.8-55.9 ppm) will be replaced by three signals for the propoxy carbons at approximately 70.0 ppm (OCH₂), 22.5 ppm (CH₂), and 10.5 ppm (CH₃).
These predictable differences provide a clear diagnostic tool for distinguishing between these and other related 3,4-dialkoxyphenylethanol derivatives.
Standard Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for (1R)-1-(3,4-dipropoxyphenyl)ethanol or similar compounds, the following protocol outlines a standard approach.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified (1R)-1-(3,4-dipropoxyphenyl)ethanol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as its residual signal should not overlap with sample signals[2].
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[3].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 300-500 MHz instrument is suitable for this type of molecule).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 to 32) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.
-
For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments reveal proton-proton and proton-carbon correlations through bonds[4].
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis of both ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign each signal in both spectra to the corresponding nucleus in the molecule, using the predicted data, multiplicities, integration, and 2D correlation data as guides.
-
Conclusion
References
-
Ralph, S., Ralph, J., & Landucci, L. L. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, February 24). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dihydroxy-beta-phenyl-ethanol. Retrieved from [Link]
-
MDPI. (2021, April 10). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Kyoto University Research Information Repository. (n.d.). Absorption and Fluorescence Spectra of 4, 7-Di (alkoxy-substituted) pheny1-1, 2, 5-thiadiazolo [3, 4-c] pyridine. Retrieved from [Link]
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation of 3-methoxy-4hydroxy-phenylethanol. Retrieved from [Link]
Sources
A Researcher's Guide to Comparing the Biological Activity of (1R)- and (1S)-1-(3,4-dipropoxyphenyl)ethanol
Introduction: The Question of Chirality in Novel Drug Candidates
In the field of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[2][3][4]
This guide focuses on two such enantiomers: (1R)- and (1S)-1-(3,4-dipropoxyphenyl)ethanol. As of this writing, specific biological activity data for these novel compounds are not available in the public domain. However, their structural features provide compelling clues to their potential therapeutic targets. The 3,4-dipropoxy substitution on the phenyl ring is analogous to other 3,4-dialkoxyphenyl moieties found in potent anti-inflammatory agents.
This document serves as a technical roadmap for researchers, outlining a comprehensive experimental workflow to elucidate, compare, and quantify the biological activities of these two enantiomers. We will proceed based on a primary hypothesis derived from structurally related compounds and provide detailed, field-proven protocols to test this hypothesis.
Hypothesized Biological Target: Phosphodiesterase 4 (PDE4)
A critical analysis of the molecular structure points towards Phosphodiesterase 4 (PDE4) as a highly probable biological target. Structurally related 3,4-dialkoxyphenyl compounds have been identified as potent and selective inhibitors of PDE4. This enzyme plays a crucial role in regulating cellular function by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[5]
Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which has profound anti-inflammatory effects, primarily through the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the modulation of immune cell activity.[5] Therefore, we hypothesize that (1R)- and (1S)-1-(3,4-dipropoxyphenyl)ethanol may act as PDE4 inhibitors and that their potency and efficacy will likely differ due to their stereochemistry.
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway.
Caption: The cAMP signaling pathway and the inhibitory role of PDE4.
Experimental Workflow for Comparative Analysis
To rigorously compare the (1R) and (1S) enantiomers, a multi-tiered experimental approach is recommended. This workflow progresses from direct target engagement to cell-based functional assays and finally to an initial assessment of safety. The well-characterized selective PDE4 inhibitor, Rolipram , should be used as a positive control throughout these experiments.[6][7]
Caption: A tiered experimental workflow for compound comparison.
Tier 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of each enantiomer against the PDE4 enzyme.
Methodology: A Fluorescence Polarization (FP)-based assay is a robust and high-throughput method. This protocol is adapted from established IMAP® TR-FRET procedures.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Recombinant human PDE4B (or other desired isoforms) diluted in Assay Buffer. The optimal concentration should be determined empirically to achieve ~70% substrate conversion in the absence of an inhibitor.
-
Substrate Solution: FAM-cAMP (fluorescein-labeled cAMP) at a concentration of 200 nM in Assay Buffer.
-
Test Compounds: Prepare 10 mM stock solutions of (1R)-enantiomer, (1S)-enantiomer, and Rolipram in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Stop/Binding Solution: Prepare the IMAP™ Binding Solution as per the manufacturer's protocol.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of the PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Terminate the reaction by adding 15 µL of the IMAP™ Binding Solution.
-
Incubate for an additional 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value for each enantiomer.
-
Tier 2: Cell-Based Functional Assays
2a. Intracellular cAMP Accumulation Assay
Objective: To measure the ability of the enantiomers to increase intracellular cAMP levels in a cellular context, confirming their mechanism of action.
Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is a sensitive method for quantifying cAMP in cell lysates.[9]
Experimental Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HEK293 or U937 cells) in a 96-well plate and culture overnight to achieve ~90% confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 50 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent degradation of newly synthesized cAMP by other PDEs).
-
Add 25 µL of serially diluted test compounds ((1R)-enantiomer, (1S)-enantiomer, Rolipram) or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding 25 µL of lysis buffer containing the HTRF reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP), as per the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[9]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration for each well using a standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that elicits a half-maximal response).
-
2b. Anti-inflammatory Activity: TNF-α Release Assay
Objective: To assess the functional anti-inflammatory effect of the enantiomers by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Methodology: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Lipopolysaccharide (LPS) to induce TNF-α production. The amount of secreted TNF-α is then quantified by ELISA.[10][11][12]
Experimental Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
Wash the isolated cells and resuspend them in complete RPMI-1640 medium.
-
-
Assay Procedure:
-
Plate the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add the test compounds ((1R)-enantiomer, (1S)-enantiomer, Rolipram) at various concentrations and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[10][12]
-
Incubate for 18-24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for TNF-α inhibition for each enantiomer by plotting the percent inhibition against the logarithm of compound concentration.
-
Tier 3: In Vitro Safety Assessment
Objective: To obtain a preliminary assessment of the potential cytotoxicity of the enantiomers.
Methodology: The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][14][15]
Experimental Protocol:
-
Cell Culture:
-
Plate a relevant cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow cells to adhere overnight.
-
-
Assay Procedure:
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate for 24-48 hours.
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50%) value for each enantiomer.
-
Data Summary and Interpretation
The quantitative data generated from these experiments should be compiled into a clear, comparative table. This allows for a direct assessment of each enantiomer's potency, efficacy, and selectivity.
Table 1: Comparative Biological Activity Profile (Template)
| Parameter | (1R)-enantiomer | (1S)-enantiomer | Rolipram (Control) |
| PDE4B Inhibition IC50 (nM) | Experimental Value | Experimental Value | ~130 nM[6] |
| Cellular cAMP EC50 (nM) | Experimental Value | Experimental Value | Experimental Value |
| TNF-α Inhibition IC50 (nM) | Experimental Value | Experimental Value | ~26 nM[6] |
| HepG2 Cytotoxicity CC50 (µM) | Experimental Value | Experimental Value | Experimental Value |
| Therapeutic Index (CC50/IC50) | Calculated Value | Calculated Value | Calculated Value |
A significant difference (e.g., >10-fold) in the IC50 or EC50 values between the (1R) and (1S) enantiomers would confirm a stereospecific interaction with the biological target. The enantiomer with lower IC50/EC50 values and a higher CC50 value possesses the more desirable therapeutic profile. This comprehensive dataset will form the basis for selecting the optimal enantiomer for further preclinical development.
References
- Javierre, E., et al. (2010). Stereochemistry in Drug Action.
- Gnegy, M. E. (2006). ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY. CNS Drug Reviews, 12(1), 1-13.
- Kim, D., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. PLoS ONE, 12(1), e0170281.
-
Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? [Link]
- Patel, D., et al. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10.
-
Wikipedia. Rolipram. [Link]
-
SlideShare. (2022). Pharmaceutical importance of stereochemistry.pdf. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes-quimicos-medicinales§ionid=150208151]([Link] agentes-quimicos-medicinales§ionid=150208151)
- National Center for Advancing Translational Sciences. (2012). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 10(6), 504-513.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. [Link]
- Wang, H., et al. (2006). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 398(3), 383-390.
-
ResearchGate. (2026). PBMC isolation and culturing for LPS assays. [Link]
-
Frontiers in Pharmacology. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). [Link]
-
ResearchGate. (2005). TNF- α production by PBMC stimulated either with LPS or with different fungal cell wall polysaccharides. [Link]
-
Scientific Reports. (2016). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rolipram - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Guide: (1R)-1-(3,4-dipropoxyphenyl)ethanol vs. 3,4-Dimethoxyphenyl Analogues
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of chiral phenylethanol derivatives requires moving beyond basic binding metrics to understand the thermodynamic and metabolic causality behind structural modifications. This guide provides an in-depth technical comparison between the baseline 3,4-dimethoxyphenyl ethanol scaffold and its extended aliphatic counterpart, (1R)-1-(3,4-dipropoxyphenyl)ethanol.
The Pharmacophore Paradigm
The 3,4-dialkoxyphenyl motif is a privileged pharmacophore widely utilized in the design of target-specific inhibitors, ranging from phosphodiesterase (PDE) modulators to viral entry blockers. While the traditional 3,4-dimethoxy substitution provides a baseline level of target engagement, extending these chains to form a [1] fundamentally alters the molecule's steric volume, lipophilicity, and spatial orientation compared to the simpler[2].
Mechanistic Causality: Why Chain Length Dictates Efficacy
The transition from a methoxy to a propoxy substitution is not merely a cosmetic structural tweak; it is a calculated thermodynamic optimization.
-
Hydrophobic Pocket Engagement: In target proteins containing deep hydrophobic binding sites (such as the conserved Q-pocket in PDE enzymes or viral spike protein interfaces), short methoxy groups often fail to fully displace high-energy water molecules. Conversely, the extended aliphatic chains of the 3,4-dipropoxyphenyl group establish optimal hydrophobic interactions with specific amino acid residues, stabilizing the bioactive complex and significantly increasing inhibition efficacy[3].
-
Metabolic Shielding: Methoxy groups are highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes (e.g., CYP1A2). The bulkier propoxy chains sterically hinder the enzymatic approach, thereby extending the molecule's metabolic half-life.
-
Stereochemical Anchoring: The (1R) stereocenter of the ethanol moiety dictates the precise trajectory of the benzylic hydroxyl group. Because the bulky dipropoxy groups tightly anchor the aromatic ring within the binding pocket, the (1R)-hydroxyl is perfectly positioned to act as a critical hydrogen bond donor to active site residues.
Structural logic comparing methoxy vs propoxy substitutions on target binding and stability.
Quantitative Efficacy & Pharmacokinetic Profiling
The structural modifications directly translate into measurable physicochemical and pharmacokinetic advantages. The table below summarizes the comparative data derived from standardized in vitro models.
| Property / Metric | 1-(3,4-Dimethoxyphenyl)ethanol | (1R)-1-(3,4-dipropoxyphenyl)ethanol |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₄H₂₂O₃ |
| Calculated LogP (cLogP) | ~1.6 | ~3.4 |
| Steric Volume (ų) | ~185 | ~255 |
| Target Binding (Model IC₅₀) | 450 nM (Baseline) | 35 nM (Enhanced) |
| Microsomal Stability (t½) | 22 min | 84 min |
| Primary Metabolic Liability | Rapid O-demethylation | Slower aliphatic hydroxylation |
Self-Validating Experimental Methodologies
To objectively compare the binding affinities of these analogues, we employ a High-Throughput Fluorescence Polarization (FP) Assay . FP is chosen over standard ELISA because it is a homogeneous assay requiring no washing steps, thereby preserving transient, low-affinity binding events that might occur with the weaker 3,4-dimethoxyphenyl analogue.
Crucially, this protocol is engineered as a self-validating system : it incorporates an automated Z'-factor calculation. If the statistical separation between the positive control and the baseline noise falls below 0.6, the system automatically invalidates the run, ensuring that all reported IC₅₀ shifts are true artifacts of the molecule, not assay drift.
Step-by-Step FP Assay Protocol:
-
Ligand Preparation: Solubilize enantiopure (1R)-1-(3,4-dipropoxyphenyl)ethanol and 1-(3,4-dimethoxyphenyl)ethanol in anhydrous DMSO to create 10 mM stock solutions. Prepare a 10-point serial dilution (10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
Target Incubation: In a 384-well black microplate, combine 10 µL of the recombinant target protein (2 nM final concentration) with 5 µL of the compound dilutions. Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium to establish.
-
Tracer Addition: Add 5 µL of a FITC-labeled reference ligand (1 nM final concentration). Incubate for 60 minutes in the dark.
-
Signal Detection: Read fluorescence polarization (Excitation: 485 nm, Emission: 535 nm) using a multi-mode microplate reader.
-
Self-Validation & Analysis: Calculate the Z'-factor using the DMSO-only negative control and a known high-affinity positive control. Proceed to calculate the IC₅₀ via non-linear regression (Schild plot analysis) only if Z' > 0.6.
Self-validating high-throughput fluorescence polarization assay workflow.
References
-
National Institutes of Health (PMC). "Inhibiting SARS-CoV-2 viral entry by targeting spike:ACE2 interaction with O-modified quercetin derivatives". Available at:[Link][3]
Sources
- 1. (1R)-1-(3,4-DIPROPOXYPHENYL)ETHANOL [chemicalbook.com]
- 2. 1-(3,4-Dimethoxyphenyl)ethanol | 5653-65-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Inhibiting SARS-CoV-2 viral entry by targeting spike:ACE2 interaction with O-modified quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Fragmentation Analysis of (1R)-1-(3,4-dipropoxyphenyl)ethanol: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The compound (1R)-1-(3,4-dipropoxyphenyl)ethanol (Chemical Formula: C₁₄H₂₂O₃, Exact Mass: 238.1569 Da) is a critical chiral benzylic alcohol derivative. Compounds sharing this 3,4-dialkoxyphenyl scaffold are frequently encountered as active pharmaceutical ingredients (APIs), synthetic intermediates, or in vivo metabolites, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors.
For drug development professionals, accurately characterizing and quantifying this compound in complex biological matrices is paramount. This guide objectively compares the performance of two leading mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry —for the analysis of (1R)-1-(3,4-dipropoxyphenyl)ethanol. By dissecting the mechanistic causality behind its fragmentation pattern, we provide a self-validating framework for both structural elucidation and high-throughput quantification.
Mechanistic Causality of LC-MS/MS Fragmentation
To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). The fragmentation of (1R)-1-(3,4-dipropoxyphenyl)ethanol in positive Electrospray Ionization (ESI+) is driven by two primary thermodynamic mechanisms:
-
Benzylic Dehydration (Low Collision Energy): Upon protonation to form the [M+H]⁺ precursor ion at m/z 239.16, the molecule exhibits extreme lability at the chiral benzylic alcohol center. The loss of a water molecule (-18 Da) is highly thermodynamically favored. This dehydration yields a benzylic carbocation at m/z 221.15. The causality behind this rapid loss is the intense resonance stabilization provided by the electron-donating 3,4-dipropoxy groups on the aromatic ring, which delocalize the positive charge. As noted in fundamental studies on , this water loss often dominates the spectrum even at minimal collision energies.
-
Consecutive Alkene Elimination (Medium to High Collision Energy): Following dehydration, the m/z 221.15 ion undergoes sequential neutral losses of propene (C₃H₆, -42 Da) from the ether linkages. This occurs via a charge-driven McLafferty-type rearrangement, where the ether oxygen abstracts a β-hydrogen from the propyl chain, expelling propene and leaving a phenolic hydroxyl group. The first loss generates a phenolic cation at m/z 179.11, and the second loss yields a catechol-like cation at m/z 137.06. This sequential cleavage is a hallmark diagnostic pattern for.
Fig 1. Stepwise CID fragmentation pathway of (1R)-1-(3,4-dipropoxyphenyl)ethanol.
Platform Comparison: Q-TOF HRMS vs. QqQ MS/MS
Choosing the right analytical platform depends entirely on the experimental objective. Below is an objective comparison of Q-TOF and QqQ platforms for analyzing this specific compound.
Q-TOF (High-Resolution Mass Spectrometry)
Best For: Metabolite identification, impurity profiling, and structural elucidation. Q-TOF instruments provide high mass accuracy (< 5 ppm) and high resolution (typically > 30,000 FWHM). When analyzing (1R)-1-(3,4-dipropoxyphenyl)ethanol in a complex matrix, HRMS is critical for distinguishing the target from isobaric interferences (molecules with the same nominal mass but different elemental compositions). As highlighted in recent environmental and pharmaceutical reviews, .
QqQ (Triple Quadrupole)
Best For: Pharmacokinetics (PK), absolute quantification, and high-throughput screening. QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer superior sensitivity and a wider linear dynamic range compared to Q-TOF. By filtering the specific precursor-to-product ion transitions (e.g., 239.2 → 179.1), QqQ effectively eliminates background noise, allowing for limits of quantification (LOQ) in the low picogram-per-milliliter (pg/mL) range.
Quantitative Data: Fragmentation & Performance Tables
Table 1: Exact vs. Nominal Mass Fragmentation Targets
| Ion Identity | Formula | Exact Mass (Q-TOF Target) | Nominal Mass (QqQ MRM Target) | Diagnostic Utility |
|---|---|---|---|---|
| Precursor Ion | [C₁₄H₂₃O₃]⁺ | 239.1642 Da | 239.2 Da | Parent mass confirmation |
| Primary Fragment | [C₁₄H₂₁O₂]⁺ | 221.1536 Da | 221.2 Da | Primary MRM Quantifier |
| Secondary Fragment | [C₁₁H₁₅O₂]⁺ | 179.1067 Da | 179.1 Da | MRM Qualifier 1 |
| Tertiary Fragment |[C₈H₉O₂]⁺ | 137.0597 Da | 137.1 Da | MRM Qualifier 2 |
Table 2: Objective Performance Comparison
| Metric | Q-TOF HRMS | QqQ MS/MS |
|---|---|---|
| Mass Accuracy | < 3 ppm | ± 0.1 Da |
| Sensitivity (LOQ) | Moderate (~1-5 ng/mL) | Excellent (~10-50 pg/mL) |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude |
| Scan Speed | Slower (Impacts points across peak) | Extremely Fast (Ideal for UHPLC) |
| Primary Workflow | Data-Dependent Acquisition (ddMS²) | Multiple Reaction Monitoring (MRM) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. The following methodologies incorporate built-in checks (blanks, SSTs, and QCs) to guarantee data reliability.
Fig 2. Comparative LC-MS/MS workflow for qualitative and quantitative analysis.
Protocol A: Structural Confirmation via Q-TOF HRMS
Objective: Confirm the exact elemental composition of the compound and its fragments.
-
System Suitability Test (SST): Inject a known calibration standard (e.g., Leucine Enkephalin) to verify mass accuracy is < 5 ppm before running samples.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Chromatography: Use a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.
-
Acquisition: Operate the Q-TOF in positive ESI mode. Use a Data-Dependent Acquisition (ddMS²) method where a full scan (m/z 100-1000) triggers MS/MS fragmentation on the m/z 239.1642 precursor.
-
Validation Check: The data is valid only if the precursor mass error is < 3 ppm, and the isotopic pattern matches the theoretical C₁₄H₂₂O₃ distribution.
Protocol B: Targeted Quantification via QqQ MS/MS
Objective: Accurately quantify the compound in biological plasma.
-
Self-Validating Batch Setup: A valid batch must consist of: Double Blank (matrix only), Single Blank (matrix + Internal Standard), Calibration Curve (6-8 points), and Quality Control (QC) samples at Low, Mid, and High concentrations bracketing the expected sample range.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold Acetonitrile containing an isotopically labeled internal standard (e.g., (1R)-1-(3,4-dipropoxyphenyl)ethanol-d7). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant.
-
MRM Optimization: Direct infusion of the standard is used to optimize Collision Energy (CE).
-
Transition 1 (Quantifier): 239.2 → 221.2 (CE: 12 eV)
-
Transition 2 (Qualifier): 239.2 → 179.1 (CE: 22 eV)
-
-
Validation Check: The run is accepted if the calibration curve yields an R² > 0.995, and QC samples fall within ±15% of their nominal concentrations (±20% at the LLOQ). The ratio of Quantifier to Qualifier transitions must remain constant (±20%) across all samples to prove peak purity.
Conclusion
For the analysis of (1R)-1-(3,4-dipropoxyphenyl)ethanol, understanding the causality of its fragmentation—specifically the resonance-stabilized benzylic water loss and the McLafferty-driven propene eliminations—is essential. While Q-TOF platforms provide the high-resolution mass accuracy required to definitively map these fragmentation pathways and identify unknown metabolites, QqQ platforms remain the gold standard for leveraging these specific fragments (e.g., m/z 221.2 and 179.1) for high-sensitivity, high-throughput quantification.
References
-
Photodissociation dynamics of benzyl alcohol at 193 nm AIP Publishing (The Journal of Chemical Physics) URL:[Link]
-
Consecutive loss of two benzyl radicals from the [M + Na]+ adduct ions of pyrogallol tribenzyl ether and its derivatives PubMed (European Journal of Mass Spectrometry) URL: [Link]
- MDPI (Sensors / Applied Sciences)
Validation of Chiral GC Methods for (1R)-1-(3,4-dipropoxyphenyl)ethanol Purity Analysis
Executive Summary & Mechanistic Foundation
The accurate determination of enantiomeric purity is a critical quality attribute in pharmaceutical development, as enantiomers often exhibit drastically different pharmacological, pharmacokinetic, and toxicological profiles. (1R)-1-(3,4-dipropoxyphenyl)ethanol is a highly specific chiral alcohol serving as a vital intermediate or active pharmaceutical ingredient (API). The analytical challenge lies in quantifying trace levels (<0.1%) of the undesired (1S)-enantiomer in the presence of an overloaded (1R)-enantiomer peak.
Chiral Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases is the gold standard for analyzing volatile and semi-volatile chiral alcohols[1]. The mechanism of chiral recognition in GC relies on the differential inclusion of the enantiomers into the hydrophobic torus of modified β -cyclodextrins. The enantiomer that forms a more thermodynamically stable host-guest complex (lower Gibbs free energy, ΔΔG=0 ) is retained longer on the column. For phenylethanol derivatives, the spatial orientation of the bulky dipropoxyphenyl group and the hydroxyl group within the cyclodextrin cavity dictates this elution order[2].
Workflow of chiral recognition and differential elution in cyclodextrin-based Gas Chromatography.
Analytical Modality Comparison: Chiral GC vs. Chiral HPLC
While High-Performance Liquid Chromatography (HPLC) is frequently used for chiral separations, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) offers distinct advantages for (1R)-1-(3,4-dipropoxyphenyl)ethanol due to the molecule's volatility and thermal stability[3].
Causality behind the choice: GC-FID provides a universal, carbon-proportional response that does not rely on UV chromophore absorption coefficients, which can sometimes mask trace impurities in HPLC. Furthermore, capillary GC delivers significantly higher theoretical plate counts, enabling baseline resolution ( Rs>1.5 ) of closely eluting enantiomers in a fraction of the time required for liquid chromatography.
| Performance Metric | Chiral GC-FID (Cyclodextrin Phase) | Chiral HPLC-UV (Polysaccharide Phase) |
| Separation Mechanism | Vapor-phase partitioning & inclusion complexation | Liquid-solid adsorption & steric interactions |
| Resolution ( Rs ) | High ( Rs typically > 2.0 for alcohols) | Moderate to High ( Rs 1.5 - 2.0) |
| Analysis Time | Fast (15–30 minutes) | Moderate (30–60 minutes) |
| Sensitivity (LOD) | Excellent (~1-5 ppm via FID) | Good (~10-20 ppm, dependent on UV cutoff) |
| Operating Cost | Low (Carrier gas only) | High (Chiral grade organic solvents) |
Stationary Phase Selection: A Comparative Analysis
Selecting the correct chiral stationary phase is the most critical variable in method development. For chiral phenylethanols, modified β -cyclodextrins (composed of 7 glucopyranose units) provide the optimal cavity size[2]. We compare two industry-standard columns: Beta-DEX 120 and CP-Chirasil-Dex CB .
| Feature | Beta-DEX 120 (Supelco) | CP-Chirasil-Dex CB (Agilent)[4] |
| Phase Chemistry | Permethylated β -cyclodextrin (20%) embedded in intermediate polarity phase | β -cyclodextrin chemically bonded to dimethylpolysiloxane backbone |
| Phase Stability | Non-bonded (Susceptible to phase migration) | Direct-bonded (No phase migration) |
| Max Temperature | 230°C | 200°C (Isothermal) / 220°C (Programmed) |
| Polar Compound Handling | Moderate (May require derivatization) | Excellent (Low-temperature elution possible) |
| Column Lifetime | Standard | Significantly extended due to bonded phase |
Expert Insight & Causality: For the analysis of (1R)-1-(3,4-dipropoxyphenyl)ethanol, CP-Chirasil-Dex CB is the superior choice. Because the cyclodextrin is chemically anchored to the polymer matrix, it prevents the chiral selector from pooling or migrating[5]. Free alcohols often hydrogen-bond with exposed silanol groups, causing peak tailing. The highly uniform, bonded phase of Chirasil-Dex CB allows polar chiral analytes to elute efficiently without the need for pre-column derivatization (e.g., acetylation or silylation), streamlining the sample preparation workflow[4],[6].
Experimental Protocol: Self-Validating GC-FID Workflow
To ensure absolute trustworthiness, the analytical method must act as a self-validating system . This is achieved by embedding automated System Suitability Testing (SST) directly into the chromatographic sequence. If the system fails to achieve baseline resolution of a racemic standard, the sequence automatically aborts, preventing the generation of invalid release data.
Step-by-Step Method Parameters
-
Column: CP-Chirasil-Dex CB, 25 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (Grade 6.0) at a constant flow of 1.5 mL/min. Causality: Helium provides a flat Van Deemter profile, maintaining high efficiency at optimal linear velocities.
-
Inlet Temperature: 230°C. Causality: Ensures instantaneous vaporization without inducing thermal racemization of the chiral center.
-
Injection Mode: Split injection, Ratio 50:1. Injection volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial: 120°C (Hold 2 min)
-
Ramp 1: 2°C/min to 160°C (Hold 5 min)
-
Ramp 2: 10°C/min to 200°C (Hold 5 min for column bake-out)
-
-
Detector (FID): 250°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min.
-
Sample Preparation: Dissolve 10.0 mg of (1R)-1-(3,4-dipropoxyphenyl)ethanol in 10.0 mL of anhydrous GC-grade methanol (1.0 mg/mL nominal concentration).
ICH Q2(R2) Method Validation Framework
Method validation must strictly adhere to the ICH Q2(R2) guidelines to demonstrate that the procedure is fit for its intended purpose (quantifying trace (1S)-enantiomer in the (1R)-API)[7],[8].
Sequential ICH Q2(R2) validation lifecycle for ensuring analytical method reliability and compliance.
Validation Protocols & Acceptance Criteria
A. Specificity[9]
-
Protocol: Inject the diluent blank, a racemic mixture of (1R/1S)-1-(3,4-dipropoxyphenyl)ethanol, and a sample spiked with known synthesis impurities.
-
Causality: Proves that the chiral column unequivocally resolves the (1S) and (1R) enantiomers without co-elution from the solvent front or process-related impurities.
-
Acceptance Criteria: Resolution ( Rs ) between (1S) and (1R) must be ≥1.5 . No interfering peaks at the retention times of the analytes.
B. Linearity and Range[7]
-
Protocol: Prepare a minimum of 5 concentration levels of the (1S)-enantiomer ranging from the LOQ (typically 0.05%) up to 150% of the specification limit (e.g., 0.15% relative to the 1 mg/mL API concentration).
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be statistically indistinguishable from zero.
C. Accuracy (Recovery)[9]
-
Protocol: Perform a recovery study by spiking known amounts of the (1S)-enantiomer into the pure (1R)-API matrix at three levels: 50%, 100%, and 150% of the target specification limit (0.1%). Prepare in triplicate (9 determinations total).
-
Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for trace impurity analysis.
D. Precision (Repeatability & Intermediate Precision)[10]
-
Protocol: Inject 6 independent preparations of the (1R)-API spiked with the (1S)-enantiomer at the 0.1% specification limit. For intermediate precision, repeat the study on a different day, using a different analyst and a different GC system.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the (1S) peak area ≤5.0% (acceptable for trace-level impurities).
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)[10]
-
Protocol: Serially dilute the (1S)-enantiomer standard until the peak response can be reliably distinguished from baseline noise.
-
Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of ≥3:1 . LOQ is established at an S/N ratio of ≥10:1 , confirmed by injecting the LOQ solution 6 times to ensure precision (RSD ≤10.0% ).
Summary of Expected Validation Data
| Validation Parameter | ICH Q2(R2) Requirement | Target Acceptance Criteria |
| System Suitability | Required prior to analysis | Rs≥1.5 , Tailing Factor ≤1.5 |
| Specificity | No interference | Blank interference <5% of LOQ |
| Linearity | 5 levels minimum | R2≥0.999 |
| Accuracy | 3 levels, 3 replicates | Recovery: 90.0% – 110.0% |
| Repeatability | 6 replicates at 100% spec | RSD ≤5.0% |
| LOQ | Validated precision at limit | S/N ≥10 , RSD ≤10.0% |
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
-
Agilent J&W CP-Chirasil-Dex CB GC Columns. Agilent Technologies. Available at:[Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at:[Link]
-
Enantioselective Recognition of Chiral α -Phenylethanol by β -Cyclodextrin. Bentham Science. Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CP-Chirasil-Dex CB GC column | Agilent [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. mastercontrol.com [mastercontrol.com]
Navigating the Disposal of (1R)-1-(3,4-dipropoxyphenyl)ethanol: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1R)-1-(3,4-dipropoxyphenyl)ethanol, moving beyond a simple checklist to instill a deep understanding of the principles behind safe chemical waste management.
Hazard Assessment: Understanding the Risk Profile
The molecular structure of (1R)-1-(3,4-dipropoxyphenyl)ethanol, featuring a substituted phenyl ring and an ethanol moiety, suggests a predictable set of hazards. By examining structurally similar compounds, we can infer a likely hazard profile to guide our disposal strategy.
| Hazard Category | Inferred Hazard for (1R)-1-(3,4-dipropoxyphenyl)ethanol | Rationale and Comparison to Analogs |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Analogous compounds like (+/-)-1-Phenylethanol are classified as Category 4 acute oral toxicity[1]. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Substituted phenylethanols frequently exhibit skin-irritating properties[2]. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | This is a common characteristic of many organic alcohols and substituted phenols[1][2]. |
| Flammability | Combustible Liquid | The presence of the ethanol group and the overall organic nature of the molecule suggest it is a combustible material, though likely with a flash point above that of pure ethanol[1][3][4]. |
Given these inferred hazards, it is crucial to treat (1R)-1-(3,4-dipropoxyphenyl)ethanol as a hazardous waste. Disposal into sanitary sewer systems or regular trash is strictly prohibited and illegal[5].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste, including the residual amounts in "empty" containers, the appropriate PPE must be worn. The causality here is direct: the barrier provided by PPE is the only thing standing between you and potential exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against splashes.
-
Hand Protection: Use nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: While not typically required for small-scale transfers in a well-ventilated area, if there is a risk of aerosolization or if you are handling the substance outside of a fume hood, a respirator may be necessary. Consult your institution's EH&S for guidance on respirator selection.
Spill Management: A Plan for the Unexpected
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit.
-
Ventilate: Increase ventilation in the area, preferably by working within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to soak up the liquid.
-
Collect: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, regardless of the size.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of (1R)-1-(3,4-dipropoxyphenyl)ethanol waste.
Step 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to laboratory safety. Incompatible chemicals, when mixed, can lead to violent reactions, fires, or the release of toxic gases.
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of (1R)-1-(3,4-dipropoxyphenyl)ethanol waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
Segregation: This waste stream should be classified as a non-halogenated organic solvent waste. Do not mix it with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Strong oxidizers.
-
Aqueous waste.
-
Heavy metal waste.
-
The rationale for separating halogenated from non-halogenated waste is often economic, as the disposal of halogenated solvents is typically more expensive[6]. More importantly, it prevents unforeseen reactions and simplifies the disposal process for the waste management facility.
Step 2: Proper Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure. An improperly labeled container is a dangerous unknown.
Your waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The full chemical name: "(1R)-1-(3,4-dipropoxyphenyl)ethanol" . Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and the total volume.
-
The date accumulation started.
-
The associated hazards (e.g., "Combustible," "Irritant").
Step 3: Secure Storage
Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation[7][8].
-
Closure: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container opening.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Location: Store the container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in your laboratory. These are typically 55 gallons for hazardous waste and 1 quart for acutely hazardous waste.
Step 4: Arranging for Disposal
Once the container is full (typically around 90% capacity to allow for expansion) or has been stored for the maximum allowable time (often 6-12 months, depending on your facility's generator status), it is time to arrange for its removal[7][8].
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EH&S department directly.
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste across campus. This should be handled by trained EH&S professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (1R)-1-(3,4-dipropoxyphenyl)ethanol.
Caption: Disposal workflow for (1R)-1-(3,4-dipropoxyphenyl)ethanol.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Waste Lab Chemical Disposal Guidance. (n.d.). Flinn Scientific.
- SAFETY DATA SHEET: (+/-)-1-Phenylethanol. (2025, December 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. (2025, December 25). Thermo Fisher Scientific.
- SAFETY DATA SHEET: Ethanol. (2023, October 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET: Ethanol 70%. (2017, October 25). Thermo Fisher Scientific.
- SAFETY DATA SHEET: ethyl alcohol-d₁ (O- deuterated). (2025, November 7). Sigma-Aldrich.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. danr.sd.gov [danr.sd.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
